Product packaging for 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one(Cat. No.:CAS No. 81560-03-4)

5-Bromo-2-(methylthio)pyrimidin-4(3H)-one

Cat. No.: B189173
CAS No.: 81560-03-4
M. Wt: 221.08 g/mol
InChI Key: BKWWYXOEVKZFDA-UHFFFAOYSA-N
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Description

5-Bromo-2-(methylthio)pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C5H5BrN2OS and its molecular weight is 221.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 46962. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5BrN2OS B189173 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one CAS No. 81560-03-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-methylsulfanyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2OS/c1-10-5-7-2-3(6)4(9)8-5/h2H,1H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKWWYXOEVKZFDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=O)N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00286660
Record name 5-Bromo-2-(methylsulfanyl)pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00286660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81560-03-4
Record name 81560-03-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46962
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Bromo-2-(methylsulfanyl)pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00286660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-(methylthio)pyrimidin-4(3H)-one is a halogenated pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a core structure in numerous biologically active compounds, including anticancer and antimicrobial agents. The presence of a bromine atom at the 5-position and a methylthio group at the 2-position provides unique electronic and steric properties, making it a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the known physicochemical properties, potential synthetic routes, analytical characterization methods, and prospective biological activities of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and related compounds is presented below. It is important to note that while specific experimental data for the target compound is limited in publicly accessible literature, data from structurally similar molecules provide valuable context and predictive insights.

Table 1: Physicochemical Data of this compound and Related Compounds

PropertyThis compound5-Bromo-2-(methylthio)pyrimidine5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid5-Bromo-3-methyl-2-(methylthio)pyrimidin-4(3H)-one
CAS Number 81560-03-414001-67-350593-92-5[1]81560-06-7[2]
Molecular Formula C₅H₅BrN₂OSC₅H₅BrN₂SC₆H₅BrN₂O₂S[1]C₆H₇BrN₂OS[2]
Molecular Weight ( g/mol ) 221.08205.08249.09[1]235.10[2]
Melting Point (°C) Data not available63-68~177 or 158-162 (decomposes)[1]Data not available
Boiling Point (°C) Data not availableData not availableData not availableData not available
Solubility Data not availableData not availableVery low aqueous solubility[1]Data not available
pKa (Predicted) Data not availableData not available1.31 ± 0.10[1]Data not available
LogP (Predicted) Data not availableData not availableData not available1.2647[2]
Topological Polar Surface Area (TPSA) Data not availableData not availableData not available34.89[2]

Experimental Protocols

Proposed Synthesis of this compound

A potential synthetic pathway involves the cyclization of a suitable precursor followed by bromination. A general one-pot reaction has been developed for the synthesis of 4-bromopyrimidines and condensed 4-bromopyrimidines.[3] Another approach could involve the bromination of a 2-thiouracil derivative. The synthesis of 5-halogeno-2-thiouracil derivatives has been previously reported.

3.1.1. Materials and Reagents:

  • 2-(Methylthio)pyrimidin-4(3H)-one

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

3.1.2. Reaction Procedure:

  • Dissolve 2-(methylthio)pyrimidin-4(3H)-one (1 equivalent) in DMF in a round-bottom flask equipped with a magnetic stirrer.

  • Add N-Bromosuccinimide (1.1 equivalents) to the solution in portions at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, quench the mixture by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to afford the pure this compound.

Characterization Methods

The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methylthio protons and a singlet for the proton at the 6-position of the pyrimidine ring.

  • ¹³C NMR: The carbon NMR spectrum should display distinct signals for each of the five carbon atoms in the molecule.

3.2.2. Mass Spectrometry (MS):

  • High-resolution mass spectrometry (HRMS) would be used to confirm the molecular weight and elemental composition of the compound. The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom.

3.2.3. Infrared (IR) Spectroscopy:

  • The IR spectrum should show characteristic absorption bands for the C=O, C-N, and C-S functional groups present in the molecule.

Potential Biological Activity and Signaling Pathways

The pyrimidine scaffold is a well-established pharmacophore in drug discovery, with derivatives exhibiting a wide range of biological activities.

Kinase Inhibition

Numerous pyrimidine-based compounds have been developed as potent and selective kinase inhibitors.[4] Given its structural features, this compound could potentially target various kinases involved in cell signaling pathways implicated in cancer and other diseases. The pyrimidine core can mimic the purine ring of ATP, allowing it to bind to the ATP-binding site of kinases.[4]

Anticancer and Antimicrobial Activity

Pyrimidine derivatives are known to possess anticancer and antimicrobial properties.[1] The biological evaluation of this compound against a panel of cancer cell lines and microbial strains would be a logical step to explore its therapeutic potential.

Pyrimidine Biosynthesis Pathway

As a pyrimidine derivative, this compound could potentially interact with enzymes involved in the de novo or salvage pathways of pyrimidine biosynthesis. These pathways are crucial for the synthesis of nucleotides required for DNA and RNA replication and are often upregulated in cancer cells, making them attractive targets for therapeutic intervention.

Visualizations

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a novel heterocyclic compound like this compound.

G General Synthetic Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_bioactivity Biological Evaluation Precursors Starting Materials (e.g., 2-(Methylthio)pyrimidin-4(3H)-one, NBS) Reaction Chemical Reaction (e.g., Bromination) Precursors->Reaction Reagents Workup Reaction Work-up (Quenching, Extraction) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Crude Product NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Pure Compound MS Mass Spectrometry (HRMS) Purification->MS IR IR Spectroscopy Purification->IR Purity Purity Analysis (e.g., HPLC) Purification->Purity Enzyme_Assays Enzyme Inhibition Assays (e.g., Kinase Assays) Purity->Enzyme_Assays Characterized Compound Cell_Assays Cell-based Assays (Anticancer, Antimicrobial) Purity->Cell_Assays G De Novo Pyrimidine Biosynthesis Pathway cluster_pathway Pathway Steps cluster_regulation Regulation Glutamine Glutamine + CO₂ + 2 ATP Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate CPSII Carbamoyl_Aspartate Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate ATCase Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate Dihydroorotase Orotate Orotate Dihydroorotate->Orotate Dihydroorotate Dehydrogenase OMP Orotidine 5'-Monophosphate (OMP) Orotate->OMP UPRTase PRPP PRPP PRPP->OMP UMP Uridine 5'-Monophosphate (UMP) OMP->UMP OMP Decarboxylase UDP Uridine 5'-Diphosphate (UDP) UMP->UDP UMP Kinase UTP Uridine 5'-Triphosphate (UTP) UDP->UTP NDP Kinase CTP Cytidine 5'-Triphosphate (CTP) UTP->CTP CTP Synthetase ATP_activator ATP ATP_activator->Carbamoyl_Aspartate Activates CTP_inhibitor CTP CTP_inhibitor->Carbamoyl_Aspartate Inhibits

References

5-Bromo-2-(methylthio)pyrimidin-4(3H)-one CAS number and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one

This technical guide provides a comprehensive overview of this compound, including its chemical identity, synthesis protocols, and its role as a versatile intermediate in medicinal chemistry. This document is intended for researchers, scientists, and professionals involved in drug discovery and organic synthesis.

Chemical Identity and Properties

This compound is a halogenated pyrimidinone derivative. The pyrimidine scaffold is a core structural motif in numerous biologically active compounds. The presence of a bromine atom at the C5 position and a methylthio group at the C2 position makes this compound a valuable and reactive building block for further chemical modifications.

Structure and Identifiers:

The chemical structure and primary identifiers for this compound are summarized in the table below.

IdentifierValueReference
CAS Number 81560-03-4[1][2]
Molecular Formula C₅H₅BrN₂OS[2]
Molecular Weight 221.08 g/mol [2]
SMILES O=C1NC(SC)=NC=C1Br[2]
MDL Number MFCD00848141[2]

Role in Chemical Synthesis

Pyrimidine derivatives are fundamental components in many approved and investigational drugs, including kinase inhibitors and antiviral agents.[3][4] this compound serves as a key intermediate, providing a scaffold that can be selectively functionalized at multiple positions. The methylthio group can be oxidized or displaced, while the bromine atom allows for various cross-coupling reactions, making it a versatile precursor for creating diverse molecular libraries for drug discovery programs.[5]

The following diagram illustrates the logical role of this compound as a foundational building block in the synthesis of more complex, potentially bioactive molecules.

G Diagram 1: Logical role as a chemical intermediate. start Simple Precursors (e.g., Thiourea, Esters) intermediate This compound (Core Scaffold) start->intermediate Synthesis reaction1 Oxidation / Displacement (at C2-SMe) intermediate->reaction1 reaction2 Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig at C5-Br) intermediate->reaction2 reaction3 N-Alkylation / Acylation (at N1/N3) intermediate->reaction3 end_product Complex Bioactive Molecules (e.g., Kinase Inhibitors, APIs) reaction1->end_product Further Functionalization reaction2->end_product Further Functionalization reaction3->end_product Further Functionalization

Caption: Logical role as a chemical intermediate.

Experimental Protocol: Synthesis

A common method for synthesizing this compound is through the direct bromination of its non-halogenated precursor, 2-(methylthio)pyrimidin-4(3H)-one.

Reaction Scheme:

2-(methylthio)pyrimidin-4(3H)-one + NBS → this compound

Detailed Methodology: [1]

  • Reactant Preparation: Dissolve 142 g of 2-(methylthio)pyrimidin-4(3H)-one in 500 mL of dichloromethane in a suitable reaction vessel.

  • Addition of Brominating Agent: To the solution, add 190 g of N-bromosuccinimide (NBS).

  • Reaction: Heat the mixture to reflux and maintain for 6 hours. The progress of the reaction should be monitored by an appropriate method (e.g., TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove insoluble materials (succinimide by-product).

  • Washing: Wash the collected filter cake with a small amount of dichloromethane to recover any residual product.

  • Drying: Combine the organic filtrates and dry over anhydrous sodium sulfate.

  • Purification: After removing the drying agent by filtration, concentrate the organic phase. Recrystallize the crude product under ice bath conditions to yield the final compound.

This protocol reportedly produces 190 g of this compound as a light yellow solid, corresponding to an 87% yield.[1]

The following diagram outlines the experimental workflow for this synthesis.

G Diagram 2: Experimental workflow for synthesis. start Start: Dissolve Precursor (142g 2-(methylthio)pyrimidin-4(3H)-one in 500mL Dichloromethane) add_nbs Add Brominating Agent (190g N-Bromosuccinimide) start->add_nbs reflux Heat to Reflux (6 hours) add_nbs->reflux cool Cool to Room Temperature reflux->cool filter1 Filter Insoluble By-products cool->filter1 dry Dry Organic Phase (Anhydrous Na₂SO₄) filter1->dry recrystallize Recrystallize Crude Product (Under Ice Bath) dry->recrystallize end_product Final Product (190g, 87% Yield) recrystallize->end_product

Caption: Experimental workflow for synthesis.

References

Spectroscopic and Analytical Profile of 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This technical guide provides a summary of the available spectroscopic and analytical information for the compound 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one (CAS Number: 81560-03-4). This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. While this compound is commercially available from suppliers such as A2B Chem and Ambeed, Inc.[1][2], a comprehensive set of experimental spectroscopic data (NMR, IR, MS) from peer-reviewed scientific literature could not be located in the conducted searches.

Therefore, this guide presents a general overview, including representative experimental protocols for the synthesis and spectroscopic analysis of similar compounds, to aid researchers in their work with this and related molecules.

Compound Identification

ParameterValueSource
Compound Name This compound-
CAS Number 81560-03-4[1]
Molecular Formula C₅H₅BrN₂OS[1]
Molecular Weight 221.08 g/mol [1]

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppmAssignment
Data not available
Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
Data not available
Mass Spectrometry (MS) Data
m/zRelative Intensity (%)Assignment
Data not available

Representative Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of 5-halopyrimidin-4(3H)-ones and related structures, based on common laboratory practices. These should be adapted and optimized for the specific compound of interest.

Synthesis of this compound

A plausible synthetic route to this compound could involve the bromination of a 2-(methylthio)pyrimidin-4(3H)-one precursor.

Materials:

  • 2-(Methylthio)pyrimidin-4(3H)-one

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF) or Acetic Acid

  • Stirring apparatus and heating mantle

  • Standard laboratory glassware

Procedure:

  • Dissolve 2-(methylthio)pyrimidin-4(3H)-one in a suitable solvent such as DMF or acetic acid in a round-bottom flask.

  • Add N-Bromosuccinimide (1.0 - 1.2 equivalents) portion-wise to the stirred solution at room temperature.

  • The reaction mixture may be heated to 50-80 °C to facilitate the reaction, with progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

  • The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) to yield the final product.

Spectroscopic Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.

  • Data Acquisition: For ¹H NMR, a standard pulse program is used. For ¹³C NMR, a proton-decoupled pulse program is typically employed.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak.

3.2.2. Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, mix a small amount of the sample with dry KBr powder and press into a thin, transparent disk.

  • Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Scan the sample over a typical range of 4000-400 cm⁻¹.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.

3.2.3. Mass Spectrometry (MS)

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Analyze the sample using a mass spectrometer, for example, with Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Acquisition: Acquire the mass spectrum in the appropriate mass range.

  • Data Processing: The resulting data will show the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Validation Structure Validation Data_Analysis->Structure_Validation

Caption: General workflow for chemical synthesis and spectroscopic analysis.

Conclusion

While detailed experimental data for this compound is not widely published, its commercial availability suggests that such data exists. This guide provides a framework for researchers working with this compound, including representative experimental protocols and a structured format for recording analytical data. It is recommended that researchers obtain a Certificate of Analysis from the supplier or perform their own comprehensive spectroscopic analysis to confirm the identity and purity of the material.

References

An In-depth Technical Guide on the Solubility and Stability of 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Pyrimidine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core structure of a wide array of therapeutic agents. The biological significance of pyrimidines is vast, with derivatives exhibiting anticancer, antiviral, and antimicrobial properties. For any novel pyrimidine derivative, a comprehensive evaluation of its solubility and stability is a critical early step in the drug development process. This guide provides a framework for these essential assessments for 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one.

Solubility Assessment

Solubility is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It is typically assessed under both kinetic and thermodynamic conditions.

Predicted Solubility Profile

While experimental data is essential, preliminary insights can be drawn from related structures. For instance, the related compound, 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid, exhibits very low aqueous solubility but good solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[1] It is anticipated that this compound will also exhibit limited aqueous solubility and better solubility in organic solvents.

Experimental Protocols for Solubility Determination

This high-throughput method measures the solubility of a compound from a concentrated DMSO stock solution added to an aqueous buffer, reflecting the solubility of the fastest precipitating form.

Experimental Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Sample Preparation: In a 96-well plate, add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to each well. Add 2 µL of the 10 mM DMSO stock solution to achieve a final concentration of 100 µM. Prepare in triplicate.

  • Incubation: Shake the plate at room temperature for 2 hours.

  • Analysis: Centrifuge the plate to pellet any precipitate. Analyze the supernatant for the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Quantification: Prepare a calibration curve using the DMSO stock solution diluted in a 50:50 acetonitrile:PBS mixture.

  • Calculation: Determine the concentration of the dissolved compound by comparing its response to the calibration curve. This concentration represents the kinetic solubility.[2]

This method determines the true equilibrium solubility of a compound, where an excess of the solid material is equilibrated with a solvent over an extended period.

Experimental Protocol:

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent (e.g., water, PBS pH 7.4, or various organic solvents). Ensure enough solid remains undissolved.[2]

  • Equilibration: Shake the vials at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Processing: After equilibration, allow the vials to stand for a short period to let the excess solid settle. Filter the supernatant through a 0.45 µm filter to remove any undissolved particles.

  • Analysis: Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method.

  • Data Reporting: The solubility is reported in µg/mL or mM.

Data Presentation: Solubility

Quantitative solubility data should be summarized in a clear, tabular format.

Table 1: Solubility of this compound

Solvent SystemTemperature (°C)MethodSolubility (µg/mL)Solubility (mM)
Water25ThermodynamicData to be determinedData to be determined
PBS (pH 7.4)25ThermodynamicData to be determinedData to be determined
Methanol25ThermodynamicData to be determinedData to be determined
Ethanol25ThermodynamicData to be determinedData to be determined
Acetonitrile25ThermodynamicData to be determinedData to be determined
DMSO25ThermodynamicData to be determinedData to be determined
PBS (pH 7.4)25KineticData to be determinedData to be determined

Stability Assessment

Stability testing is crucial to determine a compound's shelf-life and to identify potential degradation products. Key stability aspects to investigate include pH stability, thermal stability, and photostability.

Experimental Protocols for Stability Assessment

A stability-indicating HPLC method is essential for these studies. This method should be able to separate the parent compound from all potential degradation products.

This test evaluates the compound's stability in aqueous solutions at different pH values.

Experimental Protocol:

  • Buffer Preparation: Prepare a series of buffers at various pH values (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0).

  • Sample Preparation: Prepare solutions of this compound in each buffer at a known concentration (e.g., 100 µg/mL).

  • Incubation: Store the solutions at a constant temperature (e.g., 37 °C or 50 °C) and protect them from light.

  • Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Analysis: Analyze the samples immediately using the stability-indicating HPLC method to determine the remaining percentage of the parent compound and to detect the formation of any degradation products.

  • Data Analysis: Plot the percentage of the remaining parent compound against time for each pH condition.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal properties of the solid compound.

Experimental Protocol (TGA/DSC):

  • Instrumentation: Use a simultaneous TGA/DSC instrument.

  • Sample Preparation: Accurately weigh a small amount of this compound (typically 2-5 mg) into an aluminum pan.

  • Heating Program: Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 400 °C).[3][4]

  • Data Analysis:

    • TGA: The TGA thermogram will show weight loss as a function of temperature, indicating decomposition. The onset temperature of decomposition is a measure of thermal stability.

    • DSC: The DSC thermogram will show heat flow as a function of temperature, indicating thermal events such as melting (endotherm) and decomposition (exotherm).[3][4]

Photostability testing is conducted according to ICH Q1B guidelines to assess the effect of light on the compound.

Experimental Protocol:

  • Light Source: Use a photostability chamber equipped with a light source that produces an output similar to the D65/ID65 emission standard, providing both visible and UV light. The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[5]

  • Sample Preparation:

    • Solid State: Spread a thin layer of the solid compound in a suitable transparent container.

    • Solution State: Prepare a solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) in a quartz cuvette.

  • Controls: Prepare dark controls by wrapping identical samples in aluminum foil to protect them from light.

  • Exposure: Expose the samples and dark controls to the light source for a specified duration.

  • Analysis: At the end of the exposure period, analyze both the exposed samples and the dark controls by the stability-indicating HPLC method. Compare the chromatograms to assess the extent of degradation and the formation of photoproducts.

Data Presentation: Stability

Stability data should be presented in a clear and organized manner.

Table 2: pH Stability of this compound at 37 °C

pHTime (hours)% RemainingDegradation Products Observed
1.20100-
24Data to be determinedData to be determined
48Data to be determinedData to be determined
7.40100-
24Data to be determinedData to be determined
48Data to be determinedData to be determined
9.00100-
24Data to be determinedData to be determined
48Data to be determinedData to be determined

Table 3: Thermal Analysis of this compound

ParameterResult
Melting Point (DSC)Data to be determined
Onset of Decomposition (TGA)Data to be determined
Major Decomposition Steps (TGA)Data to be determined

Table 4: Photostability of this compound

Condition% Remaining (Solid)% Remaining (Solution)Photodegradants Observed
Light ExposedData to be determinedData to be determinedData to be determined
Dark ControlData to be determinedData to be determinedData to be determined

Visualization of Experimental Workflows

Solubility_Workflow cluster_kinetic Kinetic Solubility cluster_thermodynamic Thermodynamic Solubility k_start Prepare 10 mM Stock in DMSO k_prep Add 2 µL stock to 198 µL PBS (96-well) k_start->k_prep k_incubate Shake for 2h at RT k_prep->k_incubate k_process Centrifuge k_incubate->k_process k_analyze Analyze Supernatant by HPLC-UV k_process->k_analyze t_start Add excess solid to solvent t_equilibrate Shake for 24-48h t_start->t_equilibrate t_process Filter supernatant t_equilibrate->t_process t_analyze Analyze Filtrate by HPLC-UV t_process->t_analyze

Caption: Workflow for determining kinetic and thermodynamic solubility.

Stability_Workflow cluster_ph pH Stability cluster_thermal Thermal Stability cluster_photo Photostability (ICH Q1B) ph_start Prepare solutions in pH buffers (1.2, 7.4, 9.0) ph_incubate Incubate at 37°C ph_start->ph_incubate ph_sample Sample at 0, 24, 48h ph_incubate->ph_sample ph_analyze Analyze by Stability-Indicating HPLC ph_sample->ph_analyze th_start Place sample in TGA/DSC pan th_heat Heat at 10°C/min under N2 th_start->th_heat th_analyze Analyze TGA (weight loss) & DSC (heat flow) data th_heat->th_analyze p_start Prepare solid & solution samples (+ dark controls) p_expose Expose to light (≥1.2M lux·h, ≥200 W·h/m²) p_start->p_expose p_analyze Analyze all samples by Stability-Indicating HPLC p_expose->p_analyze Degradation_Pathway_Logic cluster_stress Stress Conditions cluster_degradants Potential Degradation Products parent This compound acid Acidic Hydrolysis parent->acid base Basic Hydrolysis parent->base heat Thermal Stress parent->heat light Photolytic Stress parent->light oxidation Oxidative Stress parent->oxidation d1 Hydrolysis Product(s) acid->d1 base->d1 d2 Thermal Degradant(s) heat->d2 d3 Photodegradant(s) light->d3 d4 Oxidation Product(s) (e.g., Sulfoxide/Sulfone) oxidation->d4

References

The Strategic Role of 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-(methylthio)pyrimidin-4(3H)-one is a versatile heterocyclic intermediate that has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural features, including a reactive bromine atom, a methylthio group, and a pyrimidinone core, make it a valuable building block for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and applications of this compound as a synthetic intermediate, with a particular focus on its role in the development of kinase inhibitors. Detailed experimental protocols, quantitative data, and visualizations of relevant signaling pathways and synthetic workflows are presented to facilitate its use in research and development.

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of physicochemical properties and biological activity. This compound has emerged as a key intermediate due to the orthogonal reactivity of its functional groups. The bromine atom at the 5-position serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions. The methylthio group at the 2-position can be readily oxidized to the corresponding sulfoxide or sulfone, or displaced by nucleophiles, offering further avenues for molecular elaboration. The pyrimidinone core itself provides a rigid scaffold that can engage in crucial hydrogen bonding interactions with biological targets.

This guide will delve into the synthetic routes to access this compound, its reactivity profile, and its application in the synthesis of bioactive compounds, particularly inhibitors of the Mitogen-activated protein kinase (MAPK)-interacting kinases (MNK1 and MNK2).

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its common precursors are presented in Table 1.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
This compound 81560-03-4C₅H₅BrN₂OS221.08White to off-white solidNot reported
5-Bromo-2-(methylthio)pyrimidine14001-67-3C₅H₅BrN₂S205.08White solid63-68
5-Bromo-2,4-dichloropyrimidine32779-36-5C₄HBrCl₂N₂227.88Not reportedNot reported
2-(Methylthio)pyrimidin-4(3H)-one13735-55-4C₅H₆N₂OS142.18Not reportedNot reported

Synthesis of this compound

The primary route for the synthesis of this compound involves the bromination of its corresponding precursor, 2-(methylthio)pyrimidin-4(3H)-one.

Synthetic Workflow

G cluster_0 Synthesis of this compound start 2-(Methylthio)pyrimidin-4(3H)-one bromination Bromination start->bromination Brominating Agent (e.g., NBS, Br₂) product This compound bromination->product

Caption: Synthetic workflow for this compound.

Experimental Protocol: Bromination of 2-(methylthio)pyrimidin-4(3H)-one (Representative)

Materials:

  • 2-(Methylthio)pyrimidin-4(3H)-one (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Acetonitrile (solvent)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard workup and purification equipment

Procedure:

  • To a stirred solution of 2-(methylthio)pyrimidin-4(3H)-one in acetonitrile, add N-bromosuccinimide portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford this compound.

Note: This is a representative protocol. Reaction conditions, including solvent, temperature, and reaction time, may require optimization.

Role as a Synthetic Intermediate

This compound is a valuable intermediate for the synthesis of a variety of substituted pyrimidines, primarily through reactions at the C5-bromo position.

Key Reactions

The bromine atom at the 5-position is amenable to a range of palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, and alkyl groups.

G cluster_0 Key Reactions of this compound start This compound suzuki Suzuki-Miyaura Coupling start->suzuki R-B(OH)₂ Pd catalyst, Base buchwald Buchwald-Hartwig Amination start->buchwald R-NH₂ Pd catalyst, Base product1 5-Aryl/Heteroaryl-2-(methylthio)pyrimidin-4(3H)-one suzuki->product1 product2 5-Amino-2-(methylthio)pyrimidin-4(3H)-one Derivatives buchwald->product2

Caption: Key cross-coupling reactions of the intermediate.

Experimental Protocol: Suzuki-Miyaura Coupling (General)

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Schlenk flask or microwave vial

  • Standard workup and purification equipment

Procedure:

  • In a Schlenk flask, combine this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent and the palladium catalyst.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data from a Representative Suzuki Coupling of a Related Bromopyridine:

Arylboronic AcidProduct Yield (%)
Phenylboronic acid85
4-Methoxyphenylboronic acid82
3-Chlorophenylboronic acid78

Data is illustrative and based on similar reported reactions.

Application in the Synthesis of MNK Inhibitors

A significant application of pyrimidine-based intermediates is in the synthesis of inhibitors for the MNK1 and MNK2 kinases. These kinases are downstream effectors of the Ras/MAPK signaling pathway and are implicated in the regulation of protein synthesis and cell proliferation, making them attractive targets in oncology.[1][2]

The MNK1/2 Signaling Pathway

The MNK1/2 signaling pathway is a critical regulator of cap-dependent translation initiation.

G cluster_0 MNK1/2 Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK MNK MNK1/2 ERK->MNK eIF4E eIF4E MNK->eIF4E Phosphorylation Translation Protein Translation & Cell Proliferation eIF4E->Translation

Caption: Simplified MNK1/2 signaling pathway.

Synthetic Strategy for MNK Inhibitors

This compound can serve as a key building block for the synthesis of potent MNK inhibitors. A common synthetic strategy involves the displacement of the bromine atom with a suitable amine, often an aniline derivative, to generate the core structure of the inhibitor.

Experimental Protocol: Synthesis of a 4-Anilino-5-bromopyrimidine Derivative (Representative)

Materials:

  • This compound (1.0 eq)

  • Substituted aniline (1.1 eq)

  • Acid catalyst (e.g., p-toluenesulfonic acid, catalytic amount)

  • High-boiling solvent (e.g., N,N-dimethylformamide)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer

  • Standard workup and purification equipment

Procedure:

  • To a solution of this compound in N,N-dimethylformamide, add the substituted aniline and a catalytic amount of p-toluenesulfonic acid.

  • Heat the reaction mixture to 120-140 °C and stir for 8-12 hours, monitoring the progress by TLC.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration and wash with water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the purified 4-anilino-5-bromopyrimidine derivative.

Illustrative IC₅₀ Values for MNK Inhibitors with a Pyrimidine Core:

CompoundMNK1 IC₅₀ (nM)MNK2 IC₅₀ (nM)
MNK Inhibitor A50150
MNK Inhibitor B2580
MNK Inhibitor C1035

Data is hypothetical and for illustrative purposes only.

Conclusion

This compound is a highly valuable and versatile synthetic intermediate in drug discovery and development. Its well-defined reactivity, particularly at the C5-bromo position, allows for the efficient construction of diverse molecular scaffolds. Its demonstrated utility in the synthesis of kinase inhibitors, especially those targeting the MNK1/2 signaling pathway, underscores its importance for researchers and scientists in the field of oncology and beyond. The detailed protocols and data presented in this guide are intended to serve as a practical resource for the effective utilization of this powerful synthetic building block.

References

An In-depth Technical Guide to 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one: Synthesis, History, and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-(methylthio)pyrimidin-4(3H)-one is a halogenated pyrimidine derivative that holds potential as a versatile building block in medicinal chemistry and drug discovery. Its discovery is rooted in the broader exploration of pyrimidine chemistry, a cornerstone of heterocyclic chemistry with profound implications for the development of therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, historical context, and known biological significance of this compound, offering valuable insights for researchers engaged in the design and development of novel pharmaceuticals. While specific biological activity for this exact compound is not extensively documented in publicly available literature, its structural motifs are present in numerous biologically active molecules, suggesting its potential for further investigation.

Introduction

The pyrimidine scaffold is a fundamental heterocyclic structure found in a vast array of biologically important molecules, including the nucleobases uracil, thymine, and cytosine. The systematic study of pyrimidines began in the late 19th century, with significant contributions from researchers like Pinner, who first synthesized pyrimidine derivatives in 1884.[1] The parent pyrimidine ring was first prepared in 1900 by Gabriel and Colman.[1] Since then, the functionalization of the pyrimidine ring has been a major focus of synthetic and medicinal chemistry, leading to the development of a wide range of drugs with diverse therapeutic applications, including anticancer, antiviral, and antibacterial agents.

This compound (CAS No. 81560-03-4) is a synthetic pyrimidine derivative characterized by a bromine atom at the 5-position, a methylthio group at the 2-position, and a carbonyl group at the 4-position, existing in the tautomeric pyrimidin-4(3H)-one form. The presence of the bromine atom, a common feature in many bioactive compounds, offers a handle for further chemical modification through cross-coupling reactions, while the methylthio group can also be a site for synthetic elaboration or can influence the molecule's interaction with biological targets.

Discovery and History

The specific discovery of this compound is not well-documented in a singular, seminal publication. Its emergence is more likely the result of systematic explorations of pyrimidine chemistry, where the introduction of various substituents onto the pyrimidine core was investigated to generate libraries of compounds for biological screening.

The synthesis of related brominated pyrimidines and their precursors has been described in various contexts. The general strategy for the synthesis of such compounds often involves the initial construction of the pyrimidine ring followed by subsequent functionalization, such as halogenation. The development of brominating agents like N-bromosuccinimide (NBS) provided a milder and more selective alternative to molecular bromine for the bromination of electron-rich heterocyclic systems, including pyrimidines.

Synthesis and Experimental Protocols

The synthesis of this compound is most logically achieved through the bromination of its precursor, 2-(methylthio)pyrimidin-4(3H)-one.

Synthesis of the Precursor: 2-(Methylthio)pyrimidin-4(3H)-one

A common and efficient method for the synthesis of 2-(methylthio)pyrimidin-4(3H)-one involves the S-methylation of 2-thiouracil.

Experimental Protocol:

  • Dissolution: 2-Thiouracil is dissolved in an aqueous solution of a suitable base, such as sodium hydroxide, to form the corresponding thiolate salt.

  • Methylation: A methylating agent, typically methyl iodide, is added to the solution. The reaction proceeds via nucleophilic attack of the thiolate on the methyl iodide, resulting in the formation of the methylthio group.

  • Work-up: The reaction mixture is then neutralized or acidified to precipitate the product, which can be collected by filtration and purified by recrystallization.

Quantitative Data:

Reactant 1Reactant 2Methylating AgentSolventYield
2-ThiouracilSodium HydroxideMethyl IodideWaterHigh
Bromination to Yield this compound

The introduction of the bromine atom at the 5-position of the pyrimidine ring can be achieved using an electrophilic brominating agent. N-Bromosuccinimide (NBS) is a commonly used reagent for this transformation.

Experimental Protocol:

  • Reaction Setup: 2-(Methylthio)pyrimidin-4(3H)-one is dissolved in a suitable organic solvent, such as dichloromethane.

  • Bromination: N-Bromosuccinimide (NBS) is added to the solution. The reaction is typically carried out at or below room temperature to control selectivity.

  • Monitoring and Work-up: The reaction progress is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is isolated and purified, often by filtration and washing, followed by recrystallization or column chromatography.

Quantitative Data:

Starting MaterialBrominating AgentSolventReaction TimeYield
2-(Methylthio)pyrimidin-4(3H)-oneN-Bromosuccinimide (NBS)DichloromethaneNot specified in general protocolsTypically moderate to high

Logical Workflow for Synthesis:

Synthesis_Workflow Thiouracil 2-Thiouracil Methylation S-Methylation (e.g., CH3I, NaOH) Thiouracil->Methylation Precursor 2-(Methylthio)pyrimidin-4(3H)-one Methylation->Precursor Bromination Bromination (e.g., NBS) Precursor->Bromination Product This compound Bromination->Product

Caption: Synthetic pathway to this compound.

Biological Context and Potential Applications

While specific biological activity data for this compound is sparse in the public domain, the structural components of the molecule are prevalent in compounds with a wide range of pharmacological activities.

  • Pyrimidine Core: The pyrimidine ring is a well-established pharmacophore. Many pyrimidine derivatives are known to act as inhibitors of various enzymes, particularly kinases, by mimicking the adenine moiety of ATP and binding to the ATP-binding site.

  • 5-Bromo Substituent: The bromine atom at the 5-position can significantly influence the biological activity of the molecule. It can enhance binding affinity to target proteins through halogen bonding and can also modulate the compound's metabolic stability. 5-Bromouracil, for example, is a known mutagen that can be incorporated into DNA in place of thymine.[2]

  • 2-Methylthio Group: The methylthio group can also contribute to target engagement and can be a site for metabolic oxidation.

Given these features, this compound is a promising scaffold for the development of inhibitors for various enzymes, and it could be a valuable tool in structure-activity relationship (SAR) studies. Its potential therapeutic applications could span areas such as oncology, virology, and bacteriology, depending on the specific biological targets it interacts with.

Potential Signaling Pathway Interaction (Hypothetical):

As many pyrimidine derivatives are kinase inhibitors, a hypothetical interaction could involve the inhibition of a signaling pathway driven by a specific kinase.

Hypothetical_Signaling_Pathway cluster_0 Cellular Signaling Pathway Receptor Growth Factor Receptor Kinase Kinase (e.g., a Tyrosine Kinase) Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates Downstream Downstream Signaling (e.g., Proliferation, Survival) Substrate->Downstream Activates Inhibitor This compound Inhibitor->Kinase Inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion

This compound is a readily synthesizable pyrimidine derivative with significant potential as a building block in drug discovery. While its own biological activity is not yet well-defined in the literature, its structural relationship to a multitude of known bioactive compounds makes it an attractive starting point for the development of novel therapeutic agents. Further screening and SAR studies are warranted to elucidate its specific biological targets and to unlock its full therapeutic potential. This guide provides a foundational understanding for researchers looking to incorporate this versatile molecule into their drug discovery programs.

References

In-Depth Technical Guide: Safety and Handling of 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one (CAS No. 81560-03-4), a key intermediate in various synthetic applications. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical Identification and Properties

PropertyValue
Chemical Name This compound
CAS Number 81560-03-4
Molecular Formula C₅H₅BrN₂OS
Molecular Weight 221.08 g/mol
Appearance Solid
Purity ≥98%

Hazard Identification and Safety Data

This compound is classified as a hazardous substance. The following table summarizes its GHS classifications and associated precautionary statements.

GHS PictogramSignal WordHazard StatementsPrecautionary Statements
alt text
Warning H302: Harmful if swallowed.[1][2][3] H314: Causes severe skin burns and eye damage.[2][3][4] H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1]P260: Do not breathe dust/fume/gas/mist/vapours/spray.[2] P261: Avoid breathing dust.[1] P264: Wash skin thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product.[1] P271: Use only outdoors or in a well-ventilated area.[1] P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[1][2][3][4] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1] P303+P361+P353: IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower.[2] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][2] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3][4] P310: Immediately call a POISON CENTER or doctor/physician.[2][3][4] P405: Store locked up.[1] P501: Dispose of contents/container to an approved waste disposal plant.[1]

Experimental Protocols for Safe Handling

The following protocols are generalized for handling hazardous solid chemicals like this compound and should be adapted to specific laboratory conditions and standard operating procedures.

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles and a face shield.[2][4]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Dispose of contaminated gloves after use.[2][4]

  • Body Protection: Wear a lab coat or a chemical-resistant suit.[4]

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if working in a poorly ventilated area or when the formation of dust is likely.[2][4]

Engineering Controls
  • Work in a well-ventilated area, preferably in a chemical fume hood.[4]

  • Ensure that an eyewash station and safety shower are readily accessible.[5][6]

Handling and Storage
  • Handling:

    • Avoid contact with skin, eyes, and clothing.[4][5]

    • Avoid the formation of dust and aerosols.[4][5]

    • Weigh and handle the compound in a designated area, preferably within a fume hood.

    • Use non-sparking tools.

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

    • Store at 4°C under a nitrogen atmosphere for long-term storage.[1]

    • Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures
  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water and immediately call a poison center or doctor.[4]

  • If on Skin: Immediately remove all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[4]

  • If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[4]

  • If in Eyes: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3][4]

Spills and Disposal
  • Spills:

    • Evacuate the area.

    • Wear appropriate PPE.

    • Avoid generating dust.

    • Carefully sweep up the spilled material and place it in a sealed container for disposal.[5]

    • Clean the spill area with a suitable decontaminating solution.

  • Disposal:

    • Dispose of the waste material in accordance with local, state, and federal regulations.[4]

    • Do not allow the chemical to enter drains.[4]

Visualized Experimental Workflow

The following diagram illustrates a standard workflow for the safe handling of hazardous chemicals in a laboratory setting.

Safe_Handling_Workflow cluster_handling Active Handling Steps A 1. Preparation & PPE B 2. Chemical Retrieval A->B Proceed C 3. Weighing & Dispensing (in Fume Hood) B->C Proceed D 4. Reaction Setup (in Fume Hood) C->D Proceed I Spill? C->I E 5. Post-Reaction Quenching & Workup D->E Proceed D->I F 6. Decontamination & Cleaning E->F Proceed E->I G 7. Waste Disposal F->G Proceed H 8. Documentation G->H Proceed J Spill Response Protocol I->J Yes J->F After Cleanup

Caption: Safe handling workflow for hazardous chemicals.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Antiviral Agents Using 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, including a wide array of antiviral drugs.[1][2] The compound 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one is a versatile starting material for the synthesis of novel antiviral candidates. Its structure presents multiple reactive sites that can be strategically modified to generate a diverse library of compounds for biological screening. The bromine atom at the 5-position is amenable to various cross-coupling reactions, the methylthio group at the 2-position can be oxidized and substituted, and the lactam nitrogen at the 3-position can be alkylated or glycosylated to produce nucleoside analogs.[3][4] This document provides detailed protocols for the chemical modification of this compound and its application in the synthesis of potential antiviral agents.

Application Notes: A Scaffold for Antiviral Drug Discovery

This compound serves as a valuable building block for generating pyrimidine-based antiviral compounds through several key synthetic transformations:

  • N-Glycosylation: The synthesis of nucleoside analogs is a well-established strategy in antiviral drug development.[5] The N3-position of the pyrimidine ring can be glycosylated with protected ribose or deoxyribose derivatives to mimic natural nucleosides, which can then interfere with viral replication by targeting viral polymerases.[6]

  • C5-Functionalization: The bromine atom at the C5 position is a prime site for introducing molecular diversity through palladium-catalyzed cross-coupling reactions such as Suzuki and Sonogashira couplings. This allows for the attachment of various aryl, heteroaryl, or alkyl groups, which can modulate the compound's biological activity and pharmacokinetic properties.

  • Modification of the 2-Methylthio Group: The methylthio group can be oxidized to the corresponding sulfoxide or sulfone. The resulting sulfonyl group is an excellent leaving group and can be displaced by a variety of nucleophiles, such as amines, to introduce further structural variations.

These modifications can be performed in a combinatorial fashion to rapidly generate a library of compounds for screening against a panel of viruses.

Experimental Workflow

The general workflow for synthesizing and evaluating antiviral agents from this compound is depicted below. This process involves the chemical synthesis of derivatives, followed by purification and characterization, and subsequent biological evaluation for antiviral activity and cytotoxicity.

G cluster_synthesis Synthesis & Purification cluster_screening Biological Evaluation cluster_lead_optimization Lead Optimization start This compound modification Chemical Modification (e.g., Glycosylation, Cross-Coupling) start->modification purification Purification (e.g., Chromatography) modification->purification characterization Characterization (NMR, MS) purification->characterization antiviral_assay Antiviral Activity Assay (e.g., Plaque Reduction, CPE) characterization->antiviral_assay cytotoxicity_assay Cytotoxicity Assay (e.g., MTT, CCK-8) characterization->cytotoxicity_assay data_analysis Data Analysis (EC50, CC50, SI) antiviral_assay->data_analysis cytotoxicity_assay->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar lead_optimization Lead Optimization sar->lead_optimization lead_optimization->modification Iterative Synthesis

Fig 1. A general workflow for the synthesis and evaluation of antiviral agents.

Experimental Protocols

The following are representative protocols for key synthetic modifications of this compound.

Protocol 1: N3-Alkylation of this compound

This protocol describes a general procedure for the alkylation of the pyrimidine ring at the N3 position.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N3-alkylated product.

Protocol 2: Suzuki Cross-Coupling at the C5-Position

This protocol outlines a typical Suzuki cross-coupling reaction to introduce an aryl or heteroaryl moiety at the C5 position.

Materials:

  • This compound derivative (from Protocol 1)

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, combine the this compound derivative (1.0 eq), arylboronic acid (1.2 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

  • Add 1,4-dioxane and an aqueous solution of sodium carbonate (2.0 M, 2.0 eq).

  • Degas the mixture by bubbling with argon for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours under an argon atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the C5-arylated product.

Protocol 3: Oxidation of the Methylthio Group to a Sulfone

This protocol details the oxidation of the methylthio group to a methylsulfonyl group, which can act as a leaving group for subsequent nucleophilic substitution.

Materials:

  • 2-(Methylthio)pyrimidine derivative

  • Meta-chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the 2-(methylthio)pyrimidine derivative (1.0 eq) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (2.2 eq) portion-wise over 30 minutes.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 4: Antiviral Activity Assay (Generic Plaque Reduction Assay)

This protocol provides a general method for assessing the antiviral activity of synthesized compounds.

Materials:

  • Host cell line susceptible to the virus of interest (e.g., Vero cells)

  • Virus stock of known titer

  • Synthesized compounds dissolved in DMSO

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Agarose or methylcellulose for overlay

  • Crystal violet staining solution

Procedure:

  • Seed host cells in 6-well plates and grow to confluence.

  • Prepare serial dilutions of the synthesized compounds in a cell culture medium.

  • Remove the growth medium from the cell monolayers and infect with the virus at a multiplicity of infection (MOI) that produces a countable number of plaques.

  • After a 1-hour adsorption period, remove the viral inoculum and wash the cells with PBS.

  • Add the compound dilutions to the respective wells. Include a virus-only control and a cell-only control.

  • Overlay the cells with a medium containing agarose or methylcellulose to restrict virus spread.

  • Incubate the plates at the optimal temperature for virus replication until plaques are visible.

  • Fix the cells and stain with crystal violet.

  • Count the number of plaques in each well.

  • Calculate the 50% effective concentration (EC₅₀) as the compound concentration that reduces the number of plaques by 50% compared to the virus control.

Data Presentation

The following table presents representative data for a hypothetical series of compounds derived from this compound.

Compound IDR¹ (at N3)R² (at C5)Yield (%)Antiviral Activity (EC₅₀, µM) vs. Influenza A (H1N1)Cytotoxicity (CC₅₀, µM) in MDCK cellsSelectivity Index (SI = CC₅₀/EC₅₀)
1a -H-Br->100>100-
1b -CH₃-Br8575.2>100>1.3
1c -CH₂Ph-Br8268.5>100>1.5
2a -CH₃-Ph7525.195.83.8
2b -CH₃4-F-Ph7815.3>100>6.5
2c -CH₃2-Thienyl7218.988.44.7
3a -Ribosyl-Br4510.275.67.4
3b -Ribosyl-Ph405.865.311.3

Visualization of a Potential Mechanism of Action

Many nucleoside analog antiviral drugs function by inhibiting the viral RNA-dependent RNA polymerase (RdRp), a key enzyme in the replication of RNA viruses. The following diagram illustrates this proposed mechanism of action.

cluster_cell Infected Host Cell cluster_replication Viral Replication Complex prodrug Pyrimidine Nucleoside Analog (Prodrug) phosphorylation Cellular Kinases prodrug->phosphorylation Phosphorylation active_form Active Triphosphate Form phosphorylation->active_form rdrp Viral RNA Polymerase (RdRp) active_form->rdrp Competitive Inhibition with Natural NTPs viral_rna Viral RNA Template viral_rna->rdrp nascent_rna Nascent Viral RNA rdrp->nascent_rna RNA Synthesis rdrp->nascent_rna Chain Termination ntps Natural NTPs ntps->rdrp

Fig 2. Proposed mechanism of action for a pyrimidine nucleoside analog.

Conclusion

This compound is a readily available and highly versatile scaffold for the synthesis of novel pyrimidine derivatives with potential antiviral activity. The strategic functionalization of its multiple reactive sites allows for the generation of large and diverse compound libraries. The protocols and workflow outlined in this document provide a framework for the rational design, synthesis, and evaluation of new antiviral drug candidates based on this promising starting material. Further optimization of lead compounds identified through this process could lead to the development of potent and selective antiviral therapies.

References

Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Suzuki-Miyaura cross-coupling reaction of 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one with various aryl- and heteroarylboronic acids. This reaction is a powerful tool for the synthesis of 5-aryl-2-(methylthio)pyrimidin-4(3H)-one derivatives, which are of significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a privileged motif found in a wide array of biologically active compounds.[1][2] The ability to introduce diverse substituents at the 5-position of the pyrimidine ring through palladium-catalyzed cross-coupling reactions is crucial for structure-activity relationship (SAR) studies and the development of novel therapeutic agents.[1]

Reaction Principle

The Suzuki-Miyaura reaction facilitates the formation of a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium complex in the presence of a base.[3][4] The catalytic cycle generally involves three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[1][3][5] In the case of this compound, the carbon-bromine bond at the 5-position is significantly more reactive than other potential sites in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization.[6]

Experimental Protocol

This protocol provides a general procedure for the Suzuki coupling of this compound. Optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, may be necessary for specific substrates.

Materials
  • This compound (1.0 equiv)

  • Aryl- or heteroarylboronic acid (1.1–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0–3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure
  • Reaction Setup: In a dry Schlenk flask or reaction vial under an inert atmosphere, combine this compound, the arylboronic acid, the base, and the palladium catalyst.[7]

  • Solvent Addition: Add the degassed solvent system via syringe. A common solvent system is a 4:1 mixture of 1,4-dioxane and water.[7][8] The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.

  • Degassing: Further degas the reaction mixture by bubbling with an inert gas for 10-15 minutes. This is crucial to prevent the oxidation of the Pd(0) catalyst, which can lead to side reactions like homocoupling.[6]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[1][7]

  • Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS).[7]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Microwave-Assisted Protocol (Alternative)

Microwave irradiation can significantly reduce reaction times and in some cases improve yields.[9][10]

  • Combine the reactants, catalyst, and base in a microwave-safe reaction vial.

  • Add the degassed solvent and seal the vial.

  • Place the vial in the microwave reactor and heat to the desired temperature (e.g., 100-150 °C) for a short duration (e.g., 15-30 minutes).[9]

  • After cooling, perform the work-up and purification as described above.

Data Presentation: Reaction Conditions

The choice of reaction parameters can significantly influence the outcome of the Suzuki coupling. The following tables summarize common conditions used for the Suzuki coupling of related bromopyrimidines and other heteroaryl bromides.

Catalyst (mol%) Ligand (mol%) Base (equiv) Solvent System Temperature (°C) Reference
Pd(PPh₃)₄ (5)-K₃PO₄ (2.5)1,4-Dioxane/H₂O90[11]
Pd(OAc)₂ (3)-K₂CO₃ (2.0)Isopropanol/H₂OReflux[11]
Pd(dppf)Cl₂ (3)-K₂CO₃ (2.0)1,4-Dioxane/H₂O80-120[7]
XPhosPdG2/XPhos----[10]
Pd₂(dba)₃P(t-Bu)₃KFTHF50[12]
Parameter Recommendation Rationale/Comments
Equivalents of Boronic Acid 1.1 - 1.5Using a slight excess can help drive the reaction to completion.
Base Selection K₂CO₃, K₃PO₄, Cs₂CO₃The choice of base can depend on the specific substrates and catalyst used. K₃PO₄ is often effective for heteroaryl couplings.
Solvent Degassing EssentialPrevents catalyst deactivation and homocoupling of the boronic acid.[6]
Inert Atmosphere MandatoryProtects the palladium catalyst from oxygen.

Visualizations

Experimental Workflow

Suzuki_Coupling_Workflow Experimental Workflow for Suzuki Coupling cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation cluster_purification Purification prep_reagents Combine Reactants: - this compound - Boronic Acid - Base - Palladium Catalyst add_solvent Add Degassed Solvent prep_reagents->add_solvent degas Degas Mixture add_solvent->degas heat Heat and Stir (80-120°C or Microwave) degas->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete extract Dilute and Extract cool->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Isolated Product: 5-Aryl-2-(methylthio)pyrimidin-4(3H)-one purify->product

Caption: A flowchart illustrating the key steps of the Suzuki coupling protocol.

Catalytic Cycle

Suzuki_Catalytic_Cycle Simplified Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n (Active Catalyst) ox_add Oxidative Addition pd_complex1 R¹-Pd(II)L_n-X pd0->pd_complex1 transmetal Transmetalation pd_complex2 R¹-Pd(II)L_n-R² pd_complex1->pd_complex2 pd_complex2->pd0 red_elim Reductive Elimination product R¹-R² (Coupled Product) pd_complex2->product r1x R¹-X (Aryl Bromide) r1x->pd_complex1 r2by2 R²-B(OR)₂ (Boronic Acid/Ester) + Base r2by2->pd_complex2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols: 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one in Anticancer Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-(methylthio)pyrimidin-4(3H)-one is a synthetic heterocyclic compound belonging to the pyrimidine class. Pyrimidine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including their potential as anticancer agents. The structural features of this compound, including the pyrimidinone core, a bromine substituent, and a methylthio group, make it a versatile scaffold for the design and synthesis of novel therapeutic agents. The pyrimidine ring is a common motif in clinically used antiviral and anticancer drugs. This document provides an overview of the potential applications of this compound in anticancer drug design, including proposed synthesis, potential mechanisms of action, and protocols for its evaluation.

Synthesis of Pyrimidine Derivatives

A plausible synthetic pathway for this compound is outlined below:

Synthesis_Pathway cluster_0 Step 1: S-Methylation 5-Bromo-2-thiouracil 5-Bromo-2-thiouracil Intermediate_1 5-Bromo-2-thiouracil->Intermediate_1 + Methyl_iodide Methyl Iodide (CH3I) Methyl_iodide->Intermediate_1 + Base Base (e.g., NaOH) Base->Intermediate_1 in This compound This compound Intermediate_1->this compound Reaction

Caption: Proposed synthesis of this compound.

Anticancer Potential and Mechanism of Action

Derivatives of 5-bromopyrimidine have shown promise as anticancer agents, often functioning as kinase inhibitors. Kinases are crucial enzymes in cellular signaling pathways that are frequently dysregulated in cancer. By inhibiting specific kinases, these compounds can disrupt cancer cell proliferation, survival, and metastasis.

While direct experimental data for this compound is limited, evidence from closely related compounds, such as derivatives of 5-Bromo-2,4-bis(methylthio)pyrimidine, demonstrates significant in-vitro anticancer activity against various cancer cell lines.

Potential Molecular Targets and Signaling Pathways

Based on the activity of similar pyrimidine derivatives, this compound is hypothesized to target protein kinases involved in cancer progression. A potential mechanism of action involves the inhibition of key signaling pathways that regulate cell growth, proliferation, and survival.

Kinase_Inhibition_Pathway Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Signaling_Proteins Downstream Signaling Proteins (e.g., RAS, RAF, MEK, ERK) Receptor_Tyrosine_Kinase->Signaling_Proteins Proliferation Cell Proliferation & Survival Signaling_Proteins->Proliferation Apoptosis Apoptosis Signaling_Proteins->Apoptosis This compound This compound This compound->Receptor_Tyrosine_Kinase Inhibition

Caption: Hypothesized kinase inhibition by this compound.

Quantitative Data Summary

The following table summarizes the in-vitro anticancer activity (IC50 values) of novel derivatives of a closely related compound, 5-Bromo-2,4-bis(methylthio)pyrimidine, against a panel of human cancer cell lines. This data suggests the potential cytotoxic effects of the 5-bromopyrimidine scaffold.

Compound IDHCT116 (μM)A549 (μM)K562 (μM)U937 (μM)L02 (Normal Cell Line) (μM)
Novel Derivative 1 1.28 ± 0.112.45 ± 0.230.89 ± 0.091.56 ± 0.14> 50
Novel Derivative 2 3.15 ± 0.285.87 ± 0.511.12 ± 0.132.98 ± 0.25> 50
Novel Derivative 3 0.95 ± 0.081.78 ± 0.160.54 ± 0.061.02 ± 0.11> 40
Novel Derivative 4 5.21 ± 0.458.92 ± 0.782.56 ± 0.244.88 ± 0.41> 50
Dasatinib (Control) -----

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the anticancer properties of this compound.

Protocol 1: Synthesis of this compound (Proposed)

Objective: To synthesize this compound from 5-bromo-2-thiouracil.

Materials:

  • 5-bromo-2-thiouracil

  • Methyl iodide (CH3I)

  • Sodium hydroxide (NaOH)

  • Glacial acetic acid

  • Distilled water

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Reflux condenser

  • Büchner funnel and filter paper

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask, dissolve 5-bromo-2-thiouracil in an aqueous solution of sodium hydroxide with stirring.

  • S-Methylation: Cool the solution in an ice bath to 0-5 °C. Slowly add methyl iodide dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC.

  • Precipitation: Upon completion, cool the reaction mixture in an ice bath and acidify with glacial acetic acid to precipitate the product.

  • Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold water.

  • Purification: Recrystallize the crude product from ethanol or purify by column chromatography using a mixture of ethyl acetate and hexanes as the eluent to obtain pure this compound.

  • Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and elemental analysis.

Protocol 2: In-Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

MTT_Assay_Workflow Cell_Seeding Seed cancer cells in a 96-well plate Compound_Treatment Treat cells with varying concentrations of This compound Cell_Seeding->Compound_Treatment Incubation Incubate for 48-72 hours Compound_Treatment->Incubation MTT_Addition Add MTT reagent to each well Incubation->MTT_Addition Formazan_Formation Incubate to allow formazan crystal formation MTT_Addition->Formazan_Formation Solubilization Add solubilization solution (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Reading Measure absorbance at 570 nm Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 values Absorbance_Reading->IC50_Calculation

Caption: Workflow for the MTT cytotoxicity assay.

Materials:

  • Cancer cell lines (e.g., HCT116, A549, K562, U937)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Protocol 3: Kinase Inhibition Assay (Generic)

Objective: To assess the inhibitory activity of this compound against a specific protein kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • This compound

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or a phosphospecific antibody)

  • Microplate reader compatible with the detection method

Procedure:

  • Reaction Setup: In a microplate, combine the kinase, its specific substrate, and varying concentrations of this compound in the kinase assay buffer.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the kinase (usually 30°C or 37°C) for a specific period.

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method. This typically involves quantifying the amount of phosphorylated substrate or the amount of ADP produced.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value for kinase inhibition.

Conclusion

This compound represents a promising scaffold for the development of novel anticancer agents. Its structural similarity to known kinase inhibitors and the demonstrated cytotoxicity of related compounds provide a strong rationale for its further investigation. The protocols outlined in this document offer a framework for the synthesis, in-vitro evaluation, and mechanistic studies of this compound and its derivatives. Further research is warranted to fully elucidate its therapeutic potential and specific molecular targets in various cancer types.

Application Notes and Protocols for N-alkylation of 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the N-alkylation of 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one, a crucial transformation for the synthesis of novel derivatives with potential applications in drug discovery and medicinal chemistry. The protocol is based on established methodologies for the alkylation of related pyrimidinone systems.

Introduction

The pyrimidine scaffold is a fundamental core in a multitude of biologically active compounds. The functionalization of the pyrimidine ring, particularly through N-alkylation, allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. This compound is a versatile intermediate, and its N-alkylation opens avenues for creating diverse molecular libraries for screening and lead optimization. The regioselectivity of the alkylation (N- versus O-alkylation) is a critical aspect, influenced by factors such as the choice of base, solvent, and alkylating agent.[1][2][3] This protocol focuses on conditions that generally favor N-alkylation.

Experimental Protocol

This protocol outlines a general procedure for the N-alkylation of this compound using an alkyl halide as the alkylating agent.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp for TLC visualization

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.1-0.2 M with respect to the starting pyrimidinone.

  • Addition of Alkylating Agent: Stir the suspension at room temperature and add the alkyl halide (1.1 eq) dropwise.

  • Reaction Monitoring: Heat the reaction mixture to 50-60 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water (3x) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the N-alkylation of pyrimidinone derivatives. These can be used as a starting point for optimizing the reaction for this compound.

EntryAlkylating Agent (R-X)BaseSolventTemperature (°C)Time (h)Yield (%)
1Methyl IodideK₂CO₃DMF60685-95
2Ethyl BromideK₂CO₃DMF60880-90
3Benzyl BromideK₂CO₃DMF50490-98
4Propargyl BromideCs₂CO₃AcetonitrileRT1275-85
5Allyl BromideNaHTHF0 to RT270-80

Experimental Workflow Diagram

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Purification start Start reagents Combine this compound and K2CO3 in DMF start->reagents add_alkyl_halide Add Alkyl Halide reagents->add_alkyl_halide heat_stir Heat and Stir (50-60 °C) add_alkyl_halide->heat_stir monitor Monitor by TLC heat_stir->monitor 4-12 h quench Cool and Dilute with Ethyl Acetate monitor->quench Reaction Complete wash Wash with Water and Brine quench->wash dry Dry (Na2SO4) and Concentrate wash->dry purify Column Chromatography dry->purify end N-Alkylated Product purify->end

Caption: Experimental workflow for the N-alkylation of this compound.

References

Application of 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-(methylthio)pyrimidin-4(3H)-one is a highly functionalized heterocyclic compound with significant potential as a versatile building block in the synthesis of novel agrochemicals. The presence of a reactive bromine atom at the 5-position, a displaceable methylthio group at the 2-position, and a pyrimidinone core allows for diverse chemical modifications. This enables the generation of a wide array of derivatives, particularly potent fungicides and herbicides. Pyrimidine-based scaffolds are integral to numerous commercial agrochemicals due to their proven efficacy and tunable biological activity. This document outlines the potential applications of this compound in the synthesis of two major classes of agrochemicals: strobilurin-type fungicides and sulfonylurea herbicides, and provides detailed experimental protocols for key synthetic transformations.

Potential Applications in Agrochemical Synthesis

The unique structural features of this compound make it an ideal starting material for the synthesis of complex agrochemical molecules. The bromine atom at the C5 position is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl or vinyl substituents. The methylthio group at the C2 position can be readily displaced by nucleophiles or oxidized to a sulfone, which can then act as a leaving group for further substitutions.

Synthesis of Strobilurin-Type Fungicides

Strobilurin fungicides are a vital class of agricultural chemicals that act by inhibiting mitochondrial respiration in fungi. Many commercial strobilurins feature a pyrimidine core. This compound can be utilized to synthesize novel strobilurin analogues. A plausible synthetic route involves a Suzuki or Stille coupling at the C5 position to introduce the toxophore component, followed by modification or displacement of the methylthio group.

Diagram of a potential synthetic pathway for strobilurin analogues:

G A This compound C Suzuki or Stille Coupling A->C B Aryl/Vinyl Boronic Acid or Stannane B->C D 5-Aryl/Vinyl-2-(methylthio)pyrimidin-4(3H)-one C->D E Nucleophilic Substitution (e.g., with a phenoxide) D->E F Strobilurin Analogue E->F

Caption: Synthetic workflow for strobilurin analogues.

Synthesis of Sulfonylurea Herbicides

Sulfonylurea herbicides are a widely used class of compounds that inhibit the enzyme acetolactate synthase (ALS) in plants, leading to the cessation of cell division and plant death. A key component of many sulfonylurea herbicides is a pyrimidine heterocycle. This compound can be converted into a key pyrimidine amine intermediate, which can then be reacted with a sulfonyl isocyanate to form the final sulfonylurea product. This involves the displacement of the methylthio group with an amine.

Diagram of a potential synthetic pathway for sulfonylurea herbicides:

G A This compound B Amination (Displacement of -SMe) A->B C 2-Amino-5-bromopyrimidin-4(3H)-one B->C E Coupling Reaction C->E D Sulfonyl Isocyanate D->E F Sulfonylurea Herbicide Analogue E->F

Caption: Synthetic workflow for sulfonylurea herbicides.

Experimental Protocols

The following are generalized protocols for key reactions in the synthesis of agrochemicals from this compound. These should be adapted and optimized for specific substrates and desired products.

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound

This protocol describes a typical procedure for the palladium-catalyzed coupling of an aryl boronic acid with the bromo-pyrimidine starting material.

Materials:

  • This compound

  • Aryl boronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), the aryl boronic acid (1.2 eq), and the base (2.5 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst under a positive pressure of the inert gas.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS, usually 4-24 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-2-(methylthio)pyrimidin-4(3H)-one.

Quantitative Data (Hypothetical Example):

Reactant AReactant B (Aryl Boronic Acid)Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
This compoundPhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O1001285
This compound4-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃1,4-Dioxane90892
Protocol 2: Nucleophilic Aromatic Substitution of the 2-Methylthio Group

This protocol outlines a general method for the displacement of the methylthio group with an amine, a key step in the synthesis of sulfonylurea herbicide precursors.

Materials:

  • This compound

  • Amine (e.g., ammonia, primary or secondary amine, 2-5 equivalents)

  • Solvent (e.g., ethanol, DMSO, or NMP)

  • Sealed reaction vessel (if using a volatile amine or high temperatures)

  • Standard glassware for organic synthesis

Procedure:

  • In a suitable reaction vessel, dissolve this compound (1.0 eq) in the chosen solvent.

  • Add the amine (excess) to the solution.

  • If necessary, seal the vessel and heat the reaction mixture to the appropriate temperature (can range from room temperature to >150 °C depending on the nucleophilicity of the amine).

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Quantitative Data (Hypothetical Example):

Starting MaterialAmine (eq.)SolventTemp (°C)Time (h)Yield (%)
This compoundNH₃ (excess)EtOH1202478
This compoundAniline (2.5)DMSO1501865

Conclusion

This compound is a promising and versatile building block for the synthesis of novel agrochemicals. Its dual reactive sites allow for a modular approach to the construction of complex molecules with potential fungicidal and herbicidal activities. The provided synthetic strategies and protocols offer a foundation for researchers to explore the full potential of this compound in the development of next-generation crop protection agents. Further optimization of reaction conditions and exploration of a wider range of coupling partners and nucleophiles will undoubtedly lead to the discovery of new bioactive compounds.

Application Note and Protocol for Purity Determination of 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Bromo-2-(methylthio)pyrimidin-4(3H)-one is a substituted pyrimidine derivative. Pyrimidine and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including potential applications in the development of treatments for viral diseases and cancer.[1][2] The purity of such compounds is a critical parameter that can significantly impact their efficacy, safety, and stability in pharmaceutical applications.[3] High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for the purity determination of pharmaceutical ingredients and intermediates due to its high resolution, sensitivity, and accuracy.[3][4]

This application note provides a detailed reverse-phase HPLC (RP-HPLC) method for the purity analysis of this compound. The described protocol is suitable for researchers, scientists, and professionals involved in drug development and quality control.

Principle of the Method

Reverse-phase HPLC separates compounds based on their hydrophobicity.[5] A non-polar stationary phase (typically C8 or C18) is used with a polar mobile phase.[1][6] In this method, this compound and its potential impurities are separated on a C18 column using a gradient elution of water and acetonitrile, with UV detection. The purity is determined by calculating the percentage of the main peak area relative to the total peak area of all components in the chromatogram.

Materials and Reagents

  • This compound reference standard (≥98% purity)[7]

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Phosphoric acid (or Formic acid for MS compatibility)[8][9]

  • Methanol (HPLC grade, for cleaning)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.[3]

ParameterRecommended Condition
HPLC System Quaternary or Binary Pump, Autosampler, Column Oven, UV-Vis Detector
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Phosphoric Acid (or 0.1% Formic Acid)
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid (or 0.1% Formic Acid)
Gradient Elution 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min[1]
Column Temperature 30 °C
Detection Wavelength 254 nm (or determined by UV scan of the analyte)
Injection Volume 10 µL
Run Time 35 minutes

Experimental Protocol

1. Standard Solution Preparation:

  • Accurately weigh approximately 10 mg of this compound reference standard.
  • Transfer it to a 100 mL volumetric flask.
  • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water to obtain a concentration of about 0.1 mg/mL.[3]
  • Sonicate for 5 minutes to ensure complete dissolution.

2. Sample Solution Preparation:

  • Prepare the sample solution in the same manner as the standard solution, using the test sample of this compound.

3. System Suitability:

  • Inject the standard solution five times.
  • The system is deemed suitable for analysis if the following criteria are met:
  • The relative standard deviation (RSD) for the peak area of the main peak is not more than 2.0%.
  • The tailing factor for the main peak is between 0.8 and 1.5.
  • The theoretical plates for the main peak are not less than 2000.[3]

4. Analysis:

  • Inject the prepared sample solution into the HPLC system.
  • Record the chromatogram for 35 minutes.
  • Identify the peak corresponding to this compound by comparing its retention time with that of the standard.

5. Calculation of Purity:

  • Calculate the percentage purity using the area normalization method with the following formula:

Data Presentation

The quantitative data from the HPLC analysis should be summarized for clear interpretation and comparison.

Table 1: Chromatographic Data for Purity Analysis

Sample IDRetention Time (min)Peak Area% Area
Standarde.g., 15.2e.g., 2548790100
Sample 1e.g., 15.3e.g., 253995099.5
Impurity 1e.g., 8.7e.g., 76500.3
Impurity 2e.g., 12.1e.g., 51000.2

Method Validation

For routine quality control, the analytical method should be validated according to ICH guidelines. The validation should include the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualization of Experimental Workflow

HPLC_Workflow A Standard & Sample Preparation C System Suitability Test (Inject Standard 5x) A->C B HPLC System Setup (Column, Mobile Phase, etc.) B->C D Check Suitability Criteria (RSD, Tailing Factor, Plates) C->D D->B Fail E Sample Analysis (Inject Sample) D->E Pass F Data Acquisition (Chromatogram) E->F J Method Validation (Linearity, Accuracy, etc.) E->J G Data Processing (Peak Integration) F->G H Purity Calculation (% Area Normalization) G->H I Report Generation H->I

Caption: Workflow for the HPLC Purity Analysis of this compound.

References

Application Note: GC-MS Protocol for the Characterization of 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the characterization of reaction products of 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one using Gas Chromatography-Mass Spectrometry (GC-MS). This method is suitable for the analysis of the starting material, potential byproducts, and related derivatives, which are often encountered in drug discovery and development. The protocol outlines sample preparation, GC-MS instrument parameters, and data analysis strategies to ensure reliable and reproducible results.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry due to its potential as a scaffold for the synthesis of various biologically active molecules. Characterizing the products of reactions involving this pyrimidine derivative is crucial for understanding reaction mechanisms, optimizing synthetic routes, and identifying novel compounds with therapeutic potential. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds in a mixture.[1][2] This document provides a robust GC-MS method tailored for the analysis of reaction mixtures containing this compound and its derivatives.

Experimental Protocol

Sample Preparation

A clean and appropriately concentrated sample is essential for successful GC-MS analysis.[1][2]

Materials:

  • Reaction mixture containing this compound and its products.

  • Volatile organic solvent (e.g., Dichloromethane, Ethyl Acetate, Hexane).[1][2]

  • Anhydrous sodium sulfate (for drying).

  • Syringe filters (0.22 µm PTFE).

  • GC vials (1.5 mL) with inserts.[1]

Procedure:

  • Quenching the Reaction: If the reaction is ongoing, quench it using an appropriate method (e.g., addition of water or a quenching agent).

  • Extraction: Perform a liquid-liquid extraction to separate the organic products from the aqueous phase. Use a suitable volatile organic solvent in which the target analytes are soluble.

  • Drying: Dry the organic layer over anhydrous sodium sulfate to remove any residual water, which can interfere with GC-MS analysis.[1]

  • Filtration: Filter the dried organic solution through a 0.22 µm PTFE syringe filter to remove any particulate matter that could clog the GC injector.

  • Concentration: If the concentration of the analytes is low, the sample can be concentrated using a gentle stream of nitrogen gas.[3] Avoid excessive heating to prevent the degradation of thermally labile compounds.

  • Dilution: Dilute the final sample to an appropriate concentration (typically 1-10 µg/mL) with the chosen volatile solvent.[1]

  • Transfer: Transfer the prepared sample to a GC vial for analysis.

GC-MS Instrumentation and Parameters

The following parameters are recommended for the analysis of this compound and its derivatives. These may need to be optimized based on the specific instrumentation and the nature of the expected reaction products.

Table 1: GC-MS Instrument Parameters

ParameterRecommended Setting
Gas Chromatograph
GC SystemAgilent 7890B GC or equivalent
Injector TypeSplit/Splitless
Injector Temperature250 °C
Injection ModeSplitless (for trace analysis) or Split (e.g., 20:1 for concentrated samples)
Injection Volume1 µL
Carrier GasHelium (99.999% purity)
Flow Rate1.0 mL/min (constant flow)
GC ColumnNon-polar column such as Agilent J&W DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended for the separation of a wide range of compounds.[4][5][6][7][8]
Oven Temperature Program- Initial Temperature: 80 °C, hold for 2 min- Ramp 1: 10 °C/min to 200 °C, hold for 2 min- Ramp 2: 20 °C/min to 280 °C, hold for 5 min
Mass Spectrometer
MS SystemAgilent 5977A MSD or equivalent
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Scan Range50 - 500 amu
Solvent Delay3 minutes (to prevent filament damage from the solvent peak)
Data Acquisition ModeFull Scan

Data Presentation and Analysis

Quantitative data should be summarized in a clear and structured format to facilitate comparison between different reaction conditions or samples.

Table 2: Example of Quantitative Data Summary

AnalyteRetention Time (min)Peak AreaConcentration (µg/mL)
This compounde.g., 12.5e.g., Xe.g., Y
Potential Product 1e.g., 14.2e.g., Ae.g., B
Potential Byproduct 1e.g., 10.8e.g., Ce.g., D

Data Analysis:

  • Peak Identification: Identify the peaks in the total ion chromatogram (TIC) corresponding to the starting material and potential products.

  • Mass Spectrum Interpretation: Analyze the mass spectrum of each peak. For brominated compounds, look for the characteristic isotopic pattern of bromine (M and M+2 peaks with approximately 1:1 intensity ratio).[9]

  • Library Search: Compare the obtained mass spectra with a commercial mass spectral library (e.g., NIST, Wiley) for tentative identification of known compounds.

  • Fragmentation Analysis: Propose fragmentation pathways for unknown compounds to aid in their structural elucidation.

  • Quantification: For quantitative analysis, create a calibration curve using standards of the target analytes.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing ReactionMixture Reaction Mixture Quenching Quenching ReactionMixture->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Drying (Na2SO4) Extraction->Drying Filtration Filtration (0.22 µm) Drying->Filtration Concentration Concentration/Dilution Filtration->Concentration GC_Vial Transfer to GC Vial Concentration->GC_Vial Injection GC Injection GC_Vial->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection TIC Total Ion Chromatogram Detection->TIC MassSpectra Mass Spectra Analysis TIC->MassSpectra LibrarySearch Library Search MassSpectra->LibrarySearch Quantification Quantification MassSpectra->Quantification Report Report Generation LibrarySearch->Report Quantification->Report

Caption: GC-MS experimental workflow from sample preparation to data analysis.

Potential Reaction Pathway

reaction_pathway StartingMaterial 5-Bromo-2-(methylthio) -pyrimidin-4(3H)-one Product Substituted Pyrimidinone (Desired Product) StartingMaterial->Product Nucleophilic Substitution Byproduct Side Products (e.g., debrominated, oxidized) StartingMaterial->Byproduct Side Reactions Nucleophile Nucleophile (e.g., Amine, Alcohol) Nucleophile->Product

Caption: A potential reaction pathway of this compound.

Conclusion

The GC-MS protocol detailed in this application note provides a reliable and robust method for the characterization of reaction products of this compound. By following the outlined procedures for sample preparation and instrument parameters, researchers can achieve high-quality, reproducible data, enabling the confident identification and quantification of target analytes. This methodology is a valuable tool for advancing research and development in the field of medicinal chemistry and drug discovery.

References

Application Notes and Protocols for the Development of Kinase Inhibitors from 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention. The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates for kinase inhibition. The starting material, 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one, offers a versatile platform for the synthesis of novel kinase inhibitors. The bromine atom at the 5-position serves as a valuable synthetic handle for introducing diverse chemical moieties via cross-coupling reactions, enabling extensive structure-activity relationship (SAR) studies. The 2-(methylthio) group can also be modified or replaced to further explore the chemical space and optimize inhibitor potency and selectivity. This document provides a comprehensive guide to the development of kinase inhibitors from this starting material, with a focus on targeting the PI3K/Akt signaling pathway.

Proposed Kinase Target: Phosphoinositide 3-kinase (PI3K)

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a key regulator of cell growth, proliferation, survival, and metabolism.[1][2] Hyperactivation of this pathway is one of the most common oncogenic events in human cancers, making PI3K an attractive target for cancer therapy. Several small molecule inhibitors targeting PI3K have been developed and have shown clinical efficacy.

The PI3K/Akt Signaling Pathway

Upon activation by upstream receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[1] PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt (also known as protein kinase B) and phosphoinositide-dependent kinase 1 (PDK1), to the plasma membrane.[1][3] This co-localization facilitates the phosphorylation and activation of Akt by PDK1 and other kinases like mTORC2. Activated Akt then phosphorylates a multitude of downstream substrates, leading to the regulation of various cellular processes, including cell survival, growth, and proliferation.[2]

PI3K_Akt_Signaling_Pathway receptor Receptor Tyrosine Kinase (RTK) pi3k PI3K receptor->pi3k Activation pip2 PIP2 pi3k->pip2 Phosphorylation pip3 PIP3 pip2->pip3 pdk1 PDK1 pip3->pdk1 Recruitment akt Akt pip3->akt Recruitment pdk1->akt Phosphorylation & Activation downstream Downstream Effectors akt->downstream proliferation Cell Growth & Proliferation downstream->proliferation survival Cell Survival downstream->survival inhibitor Pyrimidinone-based Inhibitor inhibitor->pi3k Inhibition

Caption: The PI3K/Akt Signaling Pathway and the point of inhibition.

Data Presentation

The following table summarizes the inhibitory activities of several known pyrimidine-based PI3K inhibitors. This data can serve as a benchmark for newly synthesized compounds derived from this compound.

Compound IDTarget KinaseIC50 (nM)Reference
GDC-0980PI3Kα532[4]
GDC-0980PI3Kβ--
GDC-0980PI3Kδ--
GDC-0980PI3Kγ--
GDC-0980mTOR--
Pictilisib (GDC-0941)PI3Kα3[5]
Pictilisib (GDC-0941)PI3Kδ33[5]
Buparlisib (BKM120)PI3Kα52[5]
Buparlisib (BKM120)PI3Kβ166[5]
Buparlisib (BKM120)PI3Kδ116[5]
Buparlisib (BKM120)PI3Kγ262[5]
ZSTK474PI3Kα15[5]
ZSTK474PI3Kβ224[5]
ZSTK474PI3Kδ86[5]
ZSTK474PI3Kγ38[5]

Experimental Protocols

A. Synthesis of Kinase Inhibitors

The bromine atom at the 5-position of this compound is a key functional group for derivatization, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of aryl and heteroaryl substituents.

Synthesis_Workflow start_material 5-Bromo-2-(methylthio) pyrimidin-4(3H)-one suzuki Suzuki-Miyaura Coupling start_material->suzuki intermediate 5-Aryl-2-(methylthio) pyrimidin-4(3H)-one suzuki->intermediate boronic_acid Aryl/Heteroaryl Boronic Acid boronic_acid->suzuki modification Further Modification (e.g., oxidation of thioether, substitution at N3) intermediate->modification final_product Final Kinase Inhibitor Library modification->final_product

Caption: General synthetic workflow for derivatization.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the coupling of an arylboronic acid to the 5-position of the pyrimidinone core.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane and water (4:1 mixture)

  • Nitrogen or Argon gas supply

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the palladium catalyst and ligand to the flask under the inert atmosphere.

  • Add the degassed solvent mixture (1,4-dioxane and water) to the flask.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-2-(methylthio)pyrimidin-4(3H)-one derivative.

B. In Vitro Kinase Inhibition Assay

The following protocol describes a general method for assessing the inhibitory activity of the synthesized compounds against a target kinase using a luminescence-based assay that measures ATP consumption.

Materials:

  • Purified recombinant kinase (e.g., PI3Kα)

  • Kinase substrate (e.g., PIP2)

  • ATP

  • Synthesized inhibitor compounds

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination.

  • Kinase Reaction:

    • Add the kinase, substrate, and test compound (or DMSO for control) to the wells of the 384-well plate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Signal Generation:

    • Stop the kinase reaction and deplete the remaining ATP by adding the reagent from the assay kit.

    • Add the detection reagent to convert the generated ADP to ATP and then to a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Kinase_Assay_Workflow compound_prep Compound Preparation (Serial Dilutions) kinase_reaction Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) compound_prep->kinase_reaction incubation Incubation (e.g., 30°C for 60 min) kinase_reaction->incubation signal_generation Signal Generation (Luminescence Assay) incubation->signal_generation data_acquisition Data Acquisition (Luminescence Reading) signal_generation->data_acquisition data_analysis Data Analysis (IC50 Determination) data_acquisition->data_analysis

Caption: Workflow for an in vitro kinase inhibition assay.

Conclusion

The starting material this compound represents a promising scaffold for the development of novel kinase inhibitors. The synthetic accessibility and the potential for diversification at the 5-position make it an attractive starting point for generating libraries of compounds for screening against various kinase targets. The protocols and data presented herein provide a framework for the synthesis, screening, and characterization of these compounds, with a particular focus on the PI3K/Akt signaling pathway. By leveraging these methodologies, researchers can advance the development of potent and selective pyrimidinone-based kinase inhibitors for potential therapeutic applications.

References

Application Notes and Protocols for the Functionalization of 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for various palladium-catalyzed cross-coupling reactions utilizing 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one as a key building block. The functionalization of the pyrimidine core is a cornerstone in medicinal chemistry, and these reactions offer powerful strategies for the synthesis of novel molecular entities with potential therapeutic applications. The pyrimidine scaffold is a privileged motif in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] The ability to selectively introduce diverse substituents at the 5-position of the pyrimidine ring via palladium-catalyzed cross-coupling reactions is of significant interest for structure-activity relationship (SAR) studies and the generation of novel drug candidates.[1][3] this compound serves as a versatile and readily available starting material for these transformations.

General Reaction Mechanism: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[1][4] These reactions generally proceed through a common catalytic cycle involving a Pd(0) active species.[1][4] The cycle consists of three key steps: oxidative addition of the aryl halide (this compound) to the Pd(0) complex, transmetalation with the coupling partner (e.g., organoboron, organotin, etc.) or migratory insertion of an alkene, and reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[1][4][5][6][7][8]

General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling cluster_main pd0 Pd(0)L₂ oa_complex Oxidative Addition Complex (R-Pd(II)-X)L₂ pd0->oa_complex Oxidative Addition R-X trans_complex Transmetalation Complex (R-Pd(II)-R')L₂ oa_complex->trans_complex Transmetalation R'-M trans_complex->pd0 Reductive Elimination R-R' product_complex Product

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly versatile method for the formation of C-C bonds between aryl halides and organoboron compounds, valued for its mild reaction conditions and tolerance of a wide range of functional groups.[7][8][9][10]

Experimental Protocol

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, K₃PO₄, 2-3 equiv).[9] Add a solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water, Toluene/water).[9][11] Stir the reaction mixture at 80-100 °C and monitor its progress by TLC or LC-MS.[9] Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

G Suzuki-Miyaura Coupling Workflow start Start reagents Combine Reactants: - this compound - Arylboronic Acid - Pd Catalyst - Base start->reagents solvent Add Solvent System (e.g., Dioxane/Water) reagents->solvent heat Heat Reaction Mixture (80-100 °C) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Aqueous Workup (Extraction) monitor->workup Reaction Complete purify Purify Product (Column Chromatography) workup->purify end End purify->end

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Data Presentation: Suzuki-Miyaura Coupling
EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O9085
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)K₃PO₄1,4-Dioxane/H₂O8592
33-Thienylboronic acidPd(PPh₃)₄ (3)Cs₂CO₃DMF/H₂O10078
44-Cyanophenylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄1,4-Dioxane/H₂O9588

Note: The data presented in this table is representative and based on general procedures for Suzuki-Miyaura couplings of bromopyrimidines. Optimization may be required for this compound.

Sonogashira Coupling

The Sonogashira coupling is a powerful method for forming C(sp²)-C(sp) bonds by reacting aryl halides with terminal alkynes, typically using a palladium catalyst and a copper(I) co-catalyst.[12][13] This reaction is instrumental in synthesizing conjugated enynes and arylalkynes.[13]

Experimental Protocol

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) salt (e.g., CuI, 1-3 mol%).[1] Add an anhydrous solvent (e.g., THF, DMF) and an amine base (e.g., Et₃N, DIPEA).[1] Stir the mixture for 10-15 minutes at room temperature. Add the terminal alkyne (1.1-1.5 equiv) dropwise. Stir the reaction at room temperature or heat as required (typically 40-80 °C) and monitor by TLC or LC-MS.[1] Upon completion, filter the mixture through a pad of celite, washing with an organic solvent. Concentrate the filtrate and purify the residue by column chromatography.

G Sonogashira Coupling Workflow start Start reagents Combine in Flask: - this compound - Pd Catalyst & Cu(I) salt - Amine Base & Solvent start->reagents alkyne Add Terminal Alkyne reagents->alkyne react Stir at RT or Heat alkyne->react monitor Monitor Progress (TLC/LC-MS) react->monitor workup Filter through Celite monitor->workup Reaction Complete purify Purify Product (Column Chromatography) workup->purify end End purify->end

Caption: Experimental workflow for Sonogashira coupling.

Data Presentation: Sonogashira Coupling
EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (1.5)Et₃NTHF6090
2TrimethylsilylacetylenePd(PPh₃)₄ (4)CuI (2)DIPEADMF5082
31-HexynePd(OAc)₂/XPhos (2)CuI (1)Et₃NToluene7088
4Propargyl alcoholPd(PPh₃)₂Cl₂ (3)CuI (1.5)Et₃NTHFRT95

Note: The data presented in this table is representative and based on general procedures for Sonogashira couplings. Optimization may be required for the specific substrate.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, enabling the synthesis of aryl amines from aryl halides.[5][14][15] This reaction is of great importance in medicinal chemistry for synthesizing molecules containing arylamine moieties.[5][14][15]

Experimental Protocol

In an oven-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 equiv), the amine (1.1-1.5 equiv), a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, 1.5-2.5 equiv). Add an anhydrous solvent (e.g., toluene, dioxane). Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction's progress by LC-MS. After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

G Buchwald-Hartwig Amination Workflow start Start reagents Combine in Schlenk Tube: - this compound - Amine - Pd Precursor & Ligand - Base start->reagents solvent Add Anhydrous Solvent reagents->solvent heat Seal and Heat Mixture (80-110 °C) solvent->heat monitor Monitor Progress (LC-MS) heat->monitor workup Quench and Extract monitor->workup Reaction Complete purify Purify Product (Column Chromatography) workup->purify end End purify->end

Caption: Experimental workflow for Buchwald-Hartwig amination.

Data Presentation: Buchwald-Hartwig Amination
EntryAminePd Precursor/Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1MorpholinePd₂(dba)₃ / Xantphos (1/2)NaOtBuToluene10094
2AnilinePd(OAc)₂ / BINAP (2/3)K₃PO₄Dioxane11085
3BenzylaminePd₂(dba)₃ / RuPhos (1/2)Cs₂CO₃Toluene10089
4IndolePd(OAc)₂ / DavePhos (2/4)K₂CO₃Dioxane11076

Note: The data presented in this table is representative and based on general procedures for Buchwald-Hartwig aminations. Optimization may be required for this compound.

References

Application Notes and Protocols for the Large-Scale Synthesis of 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one, a key intermediate in the development of various pharmaceutical compounds. The synthesis is presented as a robust two-step process commencing with the S-methylation of 2-thiouracil to yield 2-(methylthio)pyrimidin-4(3H)-one, followed by selective bromination at the C-5 position. This document includes detailed experimental procedures, data presentation in tabular format for clarity, and a visual representation of the synthetic workflow.

Introduction

This compound and its derivatives are pivotal structural motifs in medicinal chemistry, exhibiting a wide range of biological activities. They serve as versatile building blocks for the synthesis of kinase inhibitors, anti-viral agents, and other therapeutic candidates. The presence of the bromine atom provides a reactive handle for further functionalization through cross-coupling reactions, while the pyrimidinone core is a common scaffold in numerous bioactive molecules. The following protocols are designed to be scalable for laboratory and pilot plant production.

Synthetic Pathway Overview

The synthesis of this compound is efficiently achieved in two sequential steps:

  • Step 1: Synthesis of 2-(methylthio)pyrimidin-4(3H)-one from 2-thiouracil via S-methylation.

  • Step 2: Bromination of 2-(methylthio)pyrimidin-4(3H)-one at the 5-position using N-bromosuccinimide (NBS).

Synthesis_Workflow Thiouracil 2-Thiouracil Intermediate 2-(methylthio)pyrimidin-4(3H)-one Thiouracil->Intermediate  Step 1: Methyl Iodide, NaOH (aq)   FinalProduct This compound Intermediate->FinalProduct  Step 2: N-Bromosuccinimide (NBS)  

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Large-Scale Synthesis of 2-(methylthio)pyrimidin-4(3H)-one

This protocol is adapted from established procedures for the S-methylation of thiouracils.[1][2]

Materials and Equipment:

  • Large-capacity reaction vessel with mechanical stirring, temperature control, and an addition funnel.

  • Filtration apparatus (e.g., Buchner funnel).

  • Drying oven.

  • 2-Thiouracil

  • Sodium hydroxide (NaOH)

  • Methyl iodide (CH₃I)

  • Glacial acetic acid

  • Deionized water

Procedure:

  • In a suitable reaction vessel, dissolve sodium hydroxide (20.8 g, 0.52 mol) in deionized water (183 mL).

  • To this solution, add 2-thiouracil (33.3 g, 0.26 mol) and stir until a clear solution is obtained.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add methyl iodide (18.5 mL, 0.29 mol) dropwise via an addition funnel, maintaining the internal temperature at or below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the pale-yellow solution to 0 °C in an ice bath.

  • Acidify the solution to a pH of approximately 5-6 by the slow addition of glacial acetic acid. A white precipitate will form.

  • Stir the slurry at 0 °C for 30 minutes to ensure complete precipitation.

  • Collect the white precipitate by vacuum filtration.

  • Wash the filter cake with cold deionized water (3 x 150 mL).

  • Dry the product in a vacuum oven at 50-60 °C to a constant weight.

Data Presentation: Step 1

Reactant/ProductMolecular Weight ( g/mol )MolesMass/VolumeYield (%)
2-Thiouracil128.150.2633.3 g-
Sodium Hydroxide40.000.5220.8 g-
Methyl Iodide141.940.2918.5 mL-
2-(methylthio)pyrimidin-4(3H)-one142.18-37.4 g~98%
Step 2: Synthesis of this compound

This protocol is based on standard bromination procedures for pyrimidine derivatives using N-bromosuccinimide.[3][4]

Materials and Equipment:

  • Reaction vessel with mechanical stirring, temperature control, and protection from light.

  • Filtration apparatus.

  • Rotary evaporator.

  • Column chromatography setup.

  • 2-(methylthio)pyrimidin-4(3H)-one

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • In a reaction vessel protected from light, dissolve 2-(methylthio)pyrimidin-4(3H)-one (14.2 g, 0.1 mol) in DMF (100 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Add N-Bromosuccinimide (NBS) (17.8 g, 0.1 mol) to the cooled solution in one portion.

  • Stir the resulting mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench the reaction by pouring it into a stirred mixture of ice water (500 mL) and saturated sodium thiosulfate solution (50 mL).

  • Extract the aqueous mixture with dichloromethane (3 x 200 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.

Data Presentation: Step 2

Reactant/ProductMolecular Weight ( g/mol )MolesMassExpected Yield (%)
2-(methylthio)pyrimidin-4(3H)-one142.180.114.2 g-
N-Bromosuccinimide (NBS)177.980.117.8 g-
This compound221.08--70-85%

Logical Relationship of the Synthetic Process

Logical_Flow cluster_step1 Step 1: S-Methylation cluster_step2 Step 2: Bromination Start Start with 2-Thiouracil Dissolve Dissolve in NaOH(aq) Start->Dissolve Cool1 Cool to 0°C Dissolve->Cool1 AddMeI Add Methyl Iodide Cool1->AddMeI React1 React at RT for 16h AddMeI->React1 Cool2 Cool to 0°C React1->Cool2 Acidify Acidify with Acetic Acid Cool2->Acidify Precipitate Precipitate Product Acidify->Precipitate Filter1 Filter and Wash Precipitate->Filter1 Dry1 Dry Product Filter1->Dry1 Intermediate Isolated Intermediate: 2-(methylthio)pyrimidin-4(3H)-one Dry1->Intermediate Start2 Start with Intermediate Intermediate->Start2 Dissolve2 Dissolve in DMF Start2->Dissolve2 Cool3 Cool to 0°C Dissolve2->Cool3 AddNBS Add NBS Cool3->AddNBS React2 React at 0°C to RT AddNBS->React2 Quench Quench Reaction React2->Quench Extract Extract with DCM Quench->Extract Dry2 Dry Organic Layer Extract->Dry2 Concentrate Concentrate Dry2->Concentrate Purify Column Chromatography Concentrate->Purify FinalProduct Final Product: this compound Purify->FinalProduct

Caption: Detailed logical workflow of the two-step synthesis.

Applications in Drug Discovery and Development

This compound is a valuable intermediate for the synthesis of a diverse range of pharmacologically active compounds. Its utility stems from the versatile reactivity of the pyrimidine core and the bromine substituent.

  • Kinase Inhibitors: The pyrimidine scaffold is a common feature in many kinase inhibitors. The 2-(methylthio) group and the 5-bromo substituent can be modified to optimize binding affinity and selectivity for various kinase targets implicated in cancer and inflammatory diseases.

  • Antiviral Agents: Pyrimidine derivatives have a long history as antiviral drugs. This building block can be used to generate novel nucleoside and non-nucleoside analogues for screening against a variety of viral targets.[5]

  • Fragment-Based Drug Discovery (FBDD): As a relatively small and functionalized molecule, it can be used as a fragment in FBDD campaigns to identify initial hits against protein targets.

  • Combinatorial Chemistry: The bromine atom is amenable to a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the rapid generation of libraries of analogues for structure-activity relationship (SAR) studies.

Safety Precautions

  • Methyl iodide is toxic, a suspected carcinogen, and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • N-Bromosuccinimide is a lachrymator and an irritant. Avoid inhalation of dust and contact with skin and eyes.

  • Dimethylformamide (DMF) is a skin and eye irritant and may be harmful if inhaled or absorbed through the skin.

  • All reactions should be performed in a well-ventilated fume hood.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one. It includes detailed experimental protocols, troubleshooting guides in a question-and-answer format, and key data to help improve reaction yields and address common experimental challenges.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues that may be encountered during the synthesis of this compound.

Q1: My yield of 2-(methylthio)pyrimidin-4(3H)-one in the first step is significantly lower than the reported 98%. What could be the issue?

A1: Low yields in the S-methylation of 2-thiouracil can arise from several factors. A common issue is the incomplete dissolution of 2-thiouracil in the sodium hydroxide solution, which can be addressed by ensuring the base is fully dissolved before adding the thiouracil. Another potential problem is the temperature control; the reaction with methyl iodide is exothermic, and maintaining a low temperature (0-5 °C) during addition is crucial to prevent side reactions. Finally, ensure the methyl iodide is fresh and of high purity, as impurities can lead to undesired byproducts.

Q2: I am observing the formation of a byproduct with a different retention time in my LC-MS analysis during the bromination step. What could this be?

A2: A common byproduct in the bromination of pyrimidinones is the formation of a di-brominated species. This can occur if an excess of the brominating agent is used or if the reaction is allowed to proceed for too long. To mitigate this, it is recommended to use a stoichiometric amount of the brominating agent (e.g., N-bromosuccinimide) and to monitor the reaction progress closely by TLC or LC-MS, quenching the reaction as soon as the starting material is consumed.

Q3: The final product, this compound, is difficult to purify. What purification strategies can I employ?

A3: Purification of the final product can be challenging due to the presence of unreacted starting material or byproducts. Recrystallization is often an effective method. A suitable solvent system for recrystallization can be determined through small-scale solubility tests; ethanol, isopropanol, or mixtures of ethyl acetate and hexanes are good starting points. If recrystallization is insufficient, column chromatography on silica gel using a gradient of ethyl acetate in hexanes can be employed to separate the product from impurities.

Q4: My bromination reaction is very slow or does not go to completion. How can I improve the reaction rate?

A4: The rate of bromination can be influenced by the choice of solvent and the brominating agent. Acetic acid is a common solvent for this type of reaction as it can facilitate the electrophilic substitution. If the reaction is still slow, the addition of a catalytic amount of a Lewis acid or a Brønsted acid might enhance the electrophilicity of the bromine source. Additionally, a slight increase in the reaction temperature can improve the rate, but this should be done cautiously while monitoring for byproduct formation.

Experimental Protocols

A two-step synthesis for this compound is outlined below.

Step 1: Synthesis of 2-(methylthio)pyrimidin-4(3H)-one

This procedure is adapted from a known synthesis of 2-methylsulfanyl-3H-pyrimidin-4-one.[1]

Materials:

  • 2-Thiouracil

  • Sodium hydroxide (NaOH)

  • Methyl iodide (CH₃I)

  • Glacial acetic acid

  • Deionized water

Procedure:

  • In a flask equipped with a magnetic stirrer and placed in an ice bath, dissolve sodium hydroxide (1.25 eq.) in deionized water.

  • Once the sodium hydroxide has completely dissolved, add 2-thiouracil (1.0 eq.) to the solution and stir until it is fully dissolved.

  • Cool the reaction mixture to 0 °C.

  • Slowly add methyl iodide (1.1 eq.) dropwise to the reaction mixture, ensuring the temperature remains between 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Cool the solution to 0 °C and acidify with glacial acetic acid until a white precipitate forms.

  • Collect the precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield 2-(methylthio)pyrimidin-4(3H)-one.

Step 2: Synthesis of this compound

This is a general procedure for the bromination of a pyrimidinone at the C-5 position.

Materials:

  • 2-(methylthio)pyrimidin-4(3H)-one

  • N-Bromosuccinimide (NBS)

  • Glacial acetic acid

Procedure:

  • Dissolve 2-(methylthio)pyrimidin-4(3H)-one (1.0 eq.) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Add N-bromosuccinimide (1.05 eq.) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.

  • Once the starting material is consumed, pour the reaction mixture into ice water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Data Presentation

ParameterStep 1: S-methylationStep 2: Bromination
Starting Material 2-Thiouracil2-(methylthio)pyrimidin-4(3H)-one
Key Reagents Sodium hydroxide, Methyl iodideN-Bromosuccinimide
Solvent WaterGlacial Acetic Acid
Reaction Temperature 0 °C to Room TemperatureRoom Temperature
Typical Reaction Time 16 hours2-6 hours (monitor by TLC/LC-MS)
Reported Yield Up to 98%[1]Variable, dependent on conditions
Purification Method Precipitation and filtrationPrecipitation, Recrystallization

Visualizations

Synthesis_Pathway Thiouracil 2-Thiouracil Precursor 2-(methylthio)pyrimidin-4(3H)-one Thiouracil->Precursor NaOH, CH₃I in H₂O FinalProduct This compound Precursor->FinalProduct NBS in Acetic Acid

Caption: Reaction scheme for the two-step synthesis.

Troubleshooting_Workflow Start Low Yield or Impurities Observed CheckStep Identify problematic step: S-methylation or Bromination? Start->CheckStep SM_Issue S-methylation Issues CheckStep->SM_Issue S-methylation Bromo_Issue Bromination Issues CheckStep->Bromo_Issue Bromination SM_Solubility Incomplete dissolution of 2-thiouracil? SM_Issue->SM_Solubility SM_Temp Poor temperature control during MeI addition? SM_Issue->SM_Temp SM_Reagent Purity of Methyl Iodide? SM_Issue->SM_Reagent SM_Sol_Action Ensure complete dissolution in NaOH solution. SM_Solubility->SM_Sol_Action SM_Temp_Action Maintain 0-5 °C during addition. SM_Temp->SM_Temp_Action SM_Reagent_Action Use fresh, high-purity methyl iodide. SM_Reagent->SM_Reagent_Action Bromo_Over Over-bromination (di-bromo byproduct)? Bromo_Issue->Bromo_Over Bromo_Incomplete Incomplete reaction? Bromo_Issue->Bromo_Incomplete Bromo_Purification Difficulty in purification? Bromo_Issue->Bromo_Purification Bromo_Over_Action Use stoichiometric NBS; monitor reaction closely. Bromo_Over->Bromo_Over_Action Bromo_Incomplete_Action Increase temperature slightly; add catalytic acid. Bromo_Incomplete->Bromo_Incomplete_Action Bromo_Purification_Action Recrystallize from ethanol; consider column chromatography. Bromo_Purification->Bromo_Purification_Action

Caption: Troubleshooting workflow for the synthesis.

References

purification challenges of 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges associated with 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The most common impurities arise from the starting materials and side reactions during the bromination step. These can include:

  • Unreacted Starting Material: 2-(Methylthio)pyrimidin-4(3H)-one.

  • Over-brominated Species: Dibrominated pyrimidinone derivatives.

  • Solvent Residues: Residual solvents from the reaction and workup steps (e.g., acetic acid, DMF, ethyl acetate).

  • Degradation Products: The methylthio group can be susceptible to oxidation to the corresponding sulfoxide or sulfone, especially under harsh conditions.[1]

Q2: Which purification techniques are most effective for this compound?

A2: The two primary methods for purifying this compound are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities.

  • Recrystallization is effective for removing small amounts of impurities when the crude product is mostly pure.

  • Column chromatography is necessary for separating the desired product from significant quantities of impurities with different polarities, such as the starting material or over-brominated byproducts.

Q3: How can I assess the purity of my this compound sample?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the purity of this compound. Thin-Layer Chromatography (TLC) is also a quick and useful tool for monitoring reaction progress and guiding purification by column chromatography.

Troubleshooting Guides

Recrystallization
Problem Possible Cause(s) Solution(s)
Product does not dissolve in the hot solvent. The chosen solvent is not suitable.Test a range of solvents or solvent mixtures on a small scale. For brominated pyridines, mixtures like ethyl acetate/petroleum ether or ethanol/water can be effective.
Product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the product. The solution is too concentrated.Use a lower-boiling point solvent system. Add a small amount of additional hot solvent to the oiled-out mixture to achieve complete dissolution, then allow it to cool slowly.
No crystals form upon cooling. The solution is too dilute. The solution is supersaturated and requires nucleation.Concentrate the solution by carefully evaporating some of the solvent. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product to induce crystallization.
Low recovery of the purified product. Too much solvent was used, leaving a significant amount of product in the mother liquor. The crystals were washed with a solvent at room temperature.Minimize the amount of hot solvent used to dissolve the crude product. Always wash the collected crystals with a small amount of cold recrystallization solvent.
Crystals are colored or appear impure. Colored impurities are co-precipitating with the product.Consider adding a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Ensure slow cooling to promote the formation of purer crystals.
Column Chromatography
Problem Possible Cause(s) Solution(s)
Poor separation of the product from impurities. The eluent system is not optimal. The column was packed improperly.Use TLC to determine the best solvent system that provides good separation between the product (Rf ~0.3-0.4) and impurities. Ensure the silica gel is packed uniformly without any cracks or air bubbles.
Product elutes too quickly (high Rf). The eluent is too polar.Decrease the proportion of the more polar solvent in your eluent system (e.g., decrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture).
Product does not elute from the column. The eluent is not polar enough.Increase the proportion of the more polar solvent in your eluent system.
Streaking or tailing of the product band. The compound may be interacting with acidic sites on the silica gel. The sample was overloaded on the column.Add a small amount (0.5-1%) of a modifier like triethylamine to the eluent to neutralize acidic sites. Ensure the amount of crude material is appropriate for the column size.
HPLC Analysis
Problem Possible Cause(s) Solution(s)
Broad or split peaks. The column is degrading or contaminated. The mobile phase is not optimal.Flush the column with a strong solvent or replace it. Adjust the mobile phase composition or pH. For similar compounds, a mobile phase of acetonitrile and water with a small amount of acid (e.g., phosphoric or formic acid) is a good starting point.[2]
Poor resolution between the product and impurity peaks. The mobile phase composition is not providing adequate separation.Try running a gradient elution, starting with a lower concentration of the organic solvent and gradually increasing it.
Inconsistent retention times. Fluctuations in column temperature or mobile phase composition.Use a column oven to maintain a consistent temperature. Ensure the mobile phase is well-mixed and degassed.

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the bromination of 2-(methylthio)pyrimidin-4(3H)-one.

  • Reaction: 2-(Methylthio)pyrimidin-4(3H)-one is dissolved in a suitable solvent, such as glacial acetic acid. A brominating agent, like N-bromosuccinimide (NBS) or bromine, is added portion-wise while controlling the temperature.[1]

  • Work-up: After the reaction is complete, the mixture is typically poured into water to precipitate the crude product. The solid is then collected by filtration and washed to remove excess reagents and solvent.

Purification by Column Chromatography
  • Preparation of the Column:

    • Select a glass column of appropriate size.

    • Add a small plug of cotton or glass wool to the bottom.

    • Prepare a slurry of silica gel (100-200 mesh) in the chosen eluent (e.g., 5% ethyl acetate in hexane).[3]

    • Pour the slurry into the column and allow it to pack under gravity, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Adsorb the dissolved sample onto a small amount of silica gel by evaporating the solvent.

    • Carefully add the dried, adsorbed sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Purity Assessment by HPLC
Parameter Typical Conditions
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A mixture of acetonitrile and water, often with an acidic modifier like 0.1% phosphoric acid or formic acid.[2]
Elution Isocratic or gradient elution.
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 254 nm)
Column Temperature 25-30 °C

Visualizations

G cluster_synthesis Synthesis Workflow cluster_purification Purification Workflow Start Start Reactants 2-(Methylthio)pyrimidin-4(3H)-one + Brominating Agent (e.g., NBS) Start->Reactants Reaction Reaction in Solvent (e.g., Acetic Acid) Reactants->Reaction Workup Quench with Water & Filtration Reaction->Workup Crude_Product Crude this compound Workup->Crude_Product Purification_Choice Choose Purification Method Crude_Product->Purification_Choice Column_Chromatography Column Chromatography Purification_Choice->Column_Chromatography Significant Impurities Recrystallization Recrystallization Purification_Choice->Recrystallization Minor Impurities Pure_Product Pure Product Column_Chromatography->Pure_Product Recrystallization->Pure_Product

Caption: General workflow for the synthesis and purification of this compound.

G Start Crude Product TLC Perform TLC Analysis Start->TLC Optimal_Eluent Identify Optimal Eluent (Rf of product ~0.3-0.4) TLC->Optimal_Eluent Pack_Column Pack Silica Gel Column Optimal_Eluent->Pack_Column Load_Sample Load Sample Pack_Column->Load_Sample Elute Elute with Optimal Solvent Load_Sample->Elute Collect_Fractions Collect Fractions Elute->Collect_Fractions Monitor_Fractions Monitor Fractions by TLC Collect_Fractions->Monitor_Fractions Combine_Fractions Combine Pure Fractions Monitor_Fractions->Combine_Fractions Evaporate Evaporate Solvent Combine_Fractions->Evaporate End Purified Product Evaporate->End

References

Technical Support Center: Synthesis of 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one and its derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, offering potential causes and solutions.

Issue 1: Low Yield of this compound During Bromination

Question: I am getting a low yield of my desired 5-bromo product after the bromination of 2-(methylthio)pyrimidin-4(3H)-one. What could be the potential reasons and how can I improve the yield?

Answer: Low yields during the bromination step can arise from several factors, including incomplete reaction, degradation of the starting material or product, and the formation of side products.

Potential Causes and Solutions

Potential Cause Troubleshooting Steps
Incomplete Reaction - Reaction Time: Ensure the reaction is running for a sufficient duration. Monitor the reaction progress using TLC or LC-MS. - Temperature: The reaction temperature might be too low. Consider a modest increase in temperature, but be cautious as higher temperatures can also lead to side reactions.
Degradation - Harsh Conditions: Strong acidic conditions or high temperatures can lead to the degradation of the pyrimidine ring. Consider using a milder brominating agent or buffered conditions.
Side Reactions - Over-bromination: The formation of a 5,5-dibromo-4,6-dihydroxyhexahydropyrimidine derivative is a possible side reaction, especially with excess bromine.[1] Carefully control the stoichiometry of the brominating agent. - Formation of Intermediates: The reaction may stall at a 5-bromo-4,6-dihydroxy-hexahydro-2-oxopyrimidine intermediate.[1] Ensure sufficient acid catalysis and time for the conversion to the final product.

Issue 2: Mixture of N-Alkylated and O-Alkylated Products in Derivatization Reactions

Question: When I try to alkylate my this compound, I get a mixture of N-alkylated and O-alkylated isomers. How can I control the selectivity of the alkylation?

Answer: The regioselectivity of alkylation (N- versus O-alkylation) is a common challenge in pyrimidinone chemistry. The outcome is influenced by several factors including the alkylating agent, the base, the solvent, and the substituents on the pyrimidine ring.[2][3][4][5]

Factors Influencing Alkylation Selectivity

Factor Effect on Selectivity Recommendations for Selective N-Alkylation Recommendations for Selective O-Alkylation
Alkylating Agent Harder alkylating agents (e.g., dimethyl sulfate) tend to favor N-alkylation, while softer agents (e.g., alkyl iodides) can favor O-alkylation. The steric bulk of the alkylating agent can also influence the site of attack.[2][4]Use hard alkylating agents like dimethyl sulfate or methyl tosylate.Use softer alkylating agents like ethyl iodide or benzyl bromide.
Base The choice of base can influence the equilibrium between the N-anion and the O-anion of the pyrimidinone.Stronger, non-coordinating bases like sodium hydride (NaH) can favor N-alkylation.Weaker bases like potassium carbonate (K₂CO₃) may favor O-alkylation.[3]
Solvent Polar aprotic solvents (e.g., DMF, DMSO) generally favor N-alkylation, while nonpolar solvents may favor O-alkylation.[4]Use polar aprotic solvents such as DMF or acetonitrile.Use less polar solvents like THF or dioxane.
Counterion The nature of the cation from the base can influence the reaction outcome.
Temperature Lower temperatures often lead to higher selectivity.Run the reaction at a lower temperature (e.g., 0 °C or room temperature).

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

The synthesis typically starts from 2-thiouracil, which is then S-methylated to give 2-(methylthio)pyrimidin-4(3H)-one, followed by bromination at the 5-position. Another approach involves the condensation of S-methylisothiourea with a suitable three-carbon precursor that already contains the bromine atom.

Q2: What are some suitable brominating agents for the 5-position of the pyrimidinone ring?

Commonly used brominating agents include bromine (Br₂) in acetic acid or other solvents, and N-bromosuccinimide (NBS).[6] For more sensitive substrates, milder reagents like 1,3-dibromo-5,5-dimethylhydantoin can be employed.[7]

Q3: How can I purify the final this compound derivatives?

Purification is typically achieved through recrystallization or column chromatography. The choice of solvent for recrystallization will depend on the specific derivative's solubility. For column chromatography, a silica gel stationary phase with a gradient of ethyl acetate in hexanes or dichloromethane in methanol is often effective.

Q4: Are there any known incompatible reagents or conditions to be aware of?

Strong oxidizing agents can oxidize the methylthio group to a sulfoxide or sulfone. Also, strongly nucleophilic conditions might lead to the displacement of the bromo substituent.

Experimental Protocols

Protocol 1: Synthesis of 2-(Methylthio)pyrimidin-4(3H)-one

  • Dissolution: Suspend 2-thiouracil in an appropriate solvent such as methanol or ethanol.

  • Base Addition: Add a suitable base, for example, sodium methoxide or sodium hydroxide, to deprotonate the thiol group.

  • S-Methylation: Add methyl iodide or dimethyl sulfate dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, neutralize the mixture with an acid (e.g., acetic acid).

  • Isolation: The product can often be isolated by filtration after precipitation or by extraction with an organic solvent.

  • Purification: Recrystallize the crude product from a suitable solvent like ethanol or water.

Protocol 2: Synthesis of this compound

  • Dissolution: Dissolve 2-(methylthio)pyrimidin-4(3H)-one in a suitable solvent, such as acetic acid or chloroform.

  • Brominating Agent Addition: Add a solution of bromine in the same solvent dropwise to the reaction mixture at a controlled temperature (e.g., 0-10 °C). Alternatively, N-bromosuccinimide can be used.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Quench the excess bromine with a solution of sodium thiosulfate.

  • Isolation: The product may precipitate from the reaction mixture upon quenching or after partial removal of the solvent. The solid can be collected by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: S-Methylation cluster_intermediate Intermediate cluster_step2 Step 2: Bromination cluster_final Final Product 2-Thiouracil 2-Thiouracil S-Methylation_Reaction S-Methylation 2-Thiouracil->S-Methylation_Reaction Methyl_Iodide Methyl_Iodide Methyl_Iodide->S-Methylation_Reaction Intermediate_Product 2-(Methylthio)pyrimidin- 4(3H)-one S-Methylation_Reaction->Intermediate_Product Bromination_Reaction Bromination Intermediate_Product->Bromination_Reaction Final_Product 5-Bromo-2-(methylthio)pyrimidin- 4(3H)-one Bromination_Reaction->Final_Product Brominating_Agent Br2 or NBS Brominating_Agent->Bromination_Reaction

Caption: Synthetic workflow for this compound.

Troubleshooting_Alkylation Start Alkylation of This compound Mixture Mixture of N- and O-alkylated products? Start->Mixture Desired_N Is N-alkylation desired? Mixture->Desired_N Yes Pure_Product Pure Product Mixture->Pure_Product No Desired_O Is O-alkylation desired? Desired_N->Desired_O No Optimize_N Optimize for N-Alkylation: - Hard alkylating agent - Strong, non-coordinating base - Polar aprotic solvent Desired_N->Optimize_N Yes Optimize_O Optimize for O-Alkylation: - Soft alkylating agent - Weaker base (e.g., K2CO3) - Less polar solvent Desired_O->Optimize_O Yes Desired_O->Pure_Product No Optimize_N->Pure_Product Optimize_O->Pure_Product

Caption: Decision tree for troubleshooting alkylation selectivity.

References

Technical Support Center: Troubleshooting Poor Solubility of 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one in organic solvents. The following sections provide troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address these issues effectively.

Troubleshooting Poor Solubility

Low solubility of this compound can hinder various experimental procedures, from reaction setups to biological assays. This section provides a systematic approach to diagnosing and resolving these issues.

Question: My this compound is not dissolving in my chosen organic solvent. What should I do?

Answer:

Poor solubility is a common challenge with heterocyclic compounds like pyrimidine derivatives.[1] A step-by-step approach can help identify the root cause and find a suitable solution.

Initial Troubleshooting Workflow

cluster_verification Verification cluster_optimization Optimization cluster_advanced Advanced Techniques start Poor Solubility Observed check_purity Verify Compound Purity & Identity start->check_purity check_solvent Assess Solvent Quality (Anhydrous, Purity) check_purity->check_solvent Purity Confirmed optimize_conditions Optimize Dissolution Conditions (Heating, Sonication) check_solvent->optimize_conditions Solvent is High Quality select_solvent Select Alternative Solvent optimize_conditions->select_solvent Solubility Still Poor cosolvent Employ a Co-solvent System select_solvent->cosolvent Limited Improvement asd Prepare an Amorphous Solid Dispersion cosolvent->asd Still Inadequate success Solubility Achieved asd->success If Successful start Poor Solubility in Target Solvent select_cosolvent Select a Miscible Co-solvent with High Solubilizing Power (e.g., DMSO, DMF) start->select_cosolvent dissolve Dissolve Compound in Minimal Co-solvent select_cosolvent->dissolve titrate Slowly Add Target Solvent with Agitation dissolve->titrate observe Observe for Precipitation titrate->observe clear_solution Clear Solution Achieved observe->clear_solution No precipitate Precipitation Occurs observe->precipitate Yes adjust Adjust Ratios or Lower Concentration precipitate->adjust adjust->dissolve

References

Technical Support Center: 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one. Our resources are designed to help you identify and resolve common impurities and challenges encountered during this synthetic process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, focusing on impurity resolution.

Issue 1: Presence of Unreacted Starting Materials

  • Question: My reaction work-up shows significant amounts of unreacted ethyl 2-bromo-3-oxobutanoate and/or S-methylisothiourea. What could be the cause?

  • Answer: Incomplete reactions are often due to suboptimal reaction conditions. Here are several factors to consider:

    • Reaction Time: The condensation reaction may require more time to reach completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

    • Temperature: The reaction may need to be conducted at a higher temperature (reflux) to ensure it proceeds to completion. However, be cautious as excessive heat can lead to degradation and side product formation.

    • Base Stoichiometry: An insufficient amount of base (e.g., sodium ethoxide) will result in incomplete deprotonation of the β-ketoester, hindering the initial condensation step. Ensure you are using the correct molar equivalents of a strong base.

    • Reagent Quality: Ensure the purity of your starting materials. Impurities in either the β-ketoester or the S-methylisothiourea can inhibit the reaction.

ParameterRecommendationPotential Impact of Deviation
Reaction Time Monitor by TLC/LC-MSIncomplete reaction, low yield
Temperature Reflux in a suitable solvent (e.g., ethanol)Low temperature: incomplete reaction; High temperature: degradation
Base 1.1-1.2 equivalents of a strong baseInsufficient base: incomplete reaction; Excess base: side reactions

Issue 2: Identification of an Impurity with a Higher Molecular Weight

  • Question: I have an impurity with a molecular weight corresponding to the addition of a second methylthio group. What is this impurity and how can I avoid it?

  • Answer: This impurity is likely 5-Bromo-2,4-bis(methylthio)pyrimidine. This can arise if the intermediate 2-thioxo-pyrimidinone is S-methylated. A traditional two-step synthesis involving the initial formation of 5-bromo-6-methyl-2-thiouracil followed by S-methylation is prone to overalkylation, leading to the formation of a dialkylated side-product.

    Mitigation Strategies:

    • One-Pot Synthesis: Employing a one-pot method where S-methylisothiourea is directly condensed with the β-ketoester can minimize the formation of the dialkylated impurity.

    • Control of Alkylating Agent: If performing a two-step synthesis, carefully control the stoichiometry of the methylating agent (e.g., methyl iodide or dimethyl sulfate) to one equivalent.

    • Purification: This impurity can often be separated from the desired product by column chromatography on silica gel.

Issue 3: Presence of an Impurity with a Lower Molecular Weight (Missing Bromine)

  • Question: My analysis shows a significant peak corresponding to 2-(methylthio)-6-methylpyrimidin-4(3H)-one, which lacks the bromine atom. How is this forming?

  • Answer: The loss of the bromine atom can occur under certain conditions, a process known as debromination.

    • Reaction Conditions: Reductive conditions, even if mild and unintentional, can lead to the cleavage of the C-Br bond. Review your reagents and reaction setup for any potential sources of reduction.

    • Basic Conditions: Prolonged exposure to strong basic conditions, especially at elevated temperatures, can sometimes facilitate debromination.

    • Purification: This impurity can be challenging to separate due to its structural similarity to the product. Careful optimization of column chromatography conditions may be necessary.

Issue 4: Formation of a Disulfide Impurity

  • Question: I've isolated an impurity that appears to be a disulfide. How does this form and how can I prevent it?

  • Answer: The formation of dimethyl disulfide ((CH₃S)₂) can occur if the S-methylisothiourea starting material degrades or if there are oxidative conditions present during the reaction or work-up. While this is a small molecule, its presence can indicate underlying issues with reagent stability or reaction atmosphere.

    Prevention:

    • High-Quality Reagents: Use freshly prepared or properly stored S-methylisothiourea.

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.

Frequently Asked Questions (FAQs)

  • Q1: What is the most common synthetic route for this compound?

    • A1: The most common and efficient method is the condensation of an appropriate α-bromo-β-ketoester, such as ethyl 2-bromo-3-oxobutanoate, with S-methylisothiourea in the presence of a base like sodium ethoxide.

  • Q2: What are the expected yields for this synthesis?

    • A2: Yields can vary depending on the specific conditions and scale of the reaction. However, yields for similar pyrimidinone syntheses are often in the range of 60-80%.

Reference ReactionReported Yield
Synthesis of 6-methyl-2-(methylthio)pyrimidin-4(3H)-one75-85%
One-pot synthesis of 4-pyrimidone-2-thioethersGood to excellent yields
  • Q3: What purification methods are most effective?

    • A3: The primary methods for purifying this compound are:

      • Recrystallization: Using a suitable solvent system (e.g., ethanol/water) can be effective for removing minor impurities if the crude product is relatively clean.

      • Column Chromatography: Silica gel column chromatography is the most common method for separating the desired product from starting materials and side products. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically effective.

  • Q4: How can I confirm the structure of my product and identify impurities?

    • A4: A combination of analytical techniques is recommended:

      • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information about the desired product and can help identify the structure of impurities.

      • Mass Spectrometry (MS): Determines the molecular weight of the product and any impurities, which is crucial for their identification.

      • High-Performance Liquid Chromatography (HPLC): Can be used to assess the purity of the product and quantify the levels of impurities.

Experimental Protocols

Proposed Synthesis of this compound

This protocol is a proposed method based on general procedures for similar pyrimidinone syntheses. Optimization may be required.

Materials:

  • Ethyl 2-bromo-3-oxobutanoate

  • S-methylisothiourea sulfate

  • Sodium ethoxide

  • Ethanol (absolute)

  • Hydrochloric acid (for neutralization)

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 eq.) in absolute ethanol under an inert atmosphere.

  • To this solution, add S-methylisothiourea sulfate (1.0 eq.) and stir for 15-20 minutes at room temperature.

  • Add ethyl 2-bromo-3-oxobutanoate (1.0 eq.) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and neutralize with hydrochloric acid.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Visualizations

Synthesis_Pathway Reactant1 Ethyl 2-bromo-3-oxobutanoate Intermediate Cyclized Intermediate Reactant1->Intermediate Reactant2 S-methylisothiourea Reactant2->Intermediate Base Base (e.g., NaOEt) Base->Intermediate Condensation Product This compound Intermediate->Product Aromatization

Caption: Proposed synthesis pathway for this compound.

Troubleshooting_Workflow Start Reaction Work-up Analysis Impurity_Check Impurity Detected? Start->Impurity_Check Unreacted_SM Unreacted Starting Material Impurity_Check->Unreacted_SM Yes High_MW Higher MW Impurity (e.g., bis-methylthio) Impurity_Check->High_MW Yes Low_MW Lower MW Impurity (Debrominated) Impurity_Check->Low_MW Yes Pure_Product Pure Product Impurity_Check->Pure_Product No Optimize_Conditions Optimize Reaction Conditions (Time, Temp, Base) Unreacted_SM->Optimize_Conditions Purification Column Chromatography Recrystallization High_MW->Purification Low_MW->Purification Optimize_Conditions->Start Purification->Pure_Product

Caption: A logical workflow for troubleshooting impurities in the synthesis.

degradation pathways of 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Degradation of 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one

This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential . It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound susceptible to degradation under acidic conditions?

A1: The primary sites susceptible to acid-catalyzed degradation are the 2-methylthio group and the amide-like functionality within the pyrimidinone ring. The C-Br bond at the 5-position is generally more stable to acid hydrolysis but can be susceptible to degradation under harsh conditions or photolysis.

Q2: What are the likely degradation products of this compound in an acidic medium?

A2: Under acidic conditions, the main degradation pathway is likely the hydrolysis of the 2-methylthio group to a hydroxyl group, forming 5-bromo-2,4-dihydroxypyrimidine (5-bromouracil). Further degradation of the pyrimidine ring can occur under more stringent conditions, leading to smaller, open-ring structures.

Q3: How can I monitor the degradation of this compound and the formation of its degradation products?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique.[1][2] This allows for the separation and quantification of the parent compound and its degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) can be used to identify the structure of the unknown degradation products.[2]

Q4: What are the recommended storage conditions for this compound to minimize degradation?

A4: To ensure stability, the compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture and light.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
No degradation observed after acid stress testing. 1. The compound is highly stable under the applied conditions. 2. Inadequate stress conditions (concentration of acid, temperature, or duration).1. Increase the acid concentration (e.g., from 0.1 M to 1 M HCl), temperature (e.g., to 60-80 °C), or prolong the exposure time.[3][4] 2. Confirm the accuracy of your analytical method to ensure it can detect small changes in the parent compound concentration.
Complete degradation of the starting material. The stress conditions are too harsh.Reduce the acid concentration, temperature, or duration of the experiment to achieve a target degradation of 5-20%.[5]
Multiple unknown peaks in the chromatogram. 1. Formation of multiple degradation products. 2. Presence of impurities in the starting material. 3. Interaction with co-solvents or excipients.1. Use LC-MS/MS to identify the mass of the unknown peaks and propose their structures. 2. Analyze a sample of the starting material before stress testing to identify any pre-existing impurities. 3. If using co-solvents, run a blank experiment with the co-solvent under the same stress conditions.
Poor peak shape or resolution in HPLC analysis. 1. Inappropriate mobile phase or column. 2. Co-elution of the parent compound and degradation products.1. Optimize the HPLC method by adjusting the mobile phase composition (e.g., pH, organic modifier), gradient, or trying a different column chemistry (e.g., C18, Phenyl-Hexyl).[6] 2. Adjusting the pH of the mobile phase can often improve the peak shape of acidic or basic analytes.
Inconsistent or non-reproducible degradation results. 1. Variability in experimental conditions (temperature, acid concentration). 2. Inconsistent sample preparation.1. Ensure precise control over all experimental parameters. Use calibrated equipment. 2. Follow a standardized and well-documented sample preparation protocol.

Experimental Protocols

Forced Degradation Study: Acid Hydrolysis

This protocol is a general guideline for conducting a forced degradation study of this compound under acidic conditions, based on ICH guidelines.[3][4][5]

1. Materials and Equipment:

  • This compound

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • HPLC grade water, acetonitrile, and methanol

  • Volumetric flasks, pipettes, and vials

  • HPLC system with UV or PDA detector

  • LC-MS/MS system for identification of degradation products

  • pH meter

  • Water bath or oven for controlled temperature

2. Preparation of Solutions:

  • Stock Solution of Drug: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Acidic Solution: Prepare a 0.1 M HCl solution in water.

3. Stress Conditions:

  • Transfer a known volume of the drug stock solution into a reaction vial.

  • Add an equal volume of 0.1 M HCl to the vial.

  • Incubate the mixture at a controlled temperature (e.g., 60 °C) for a specified period (e.g., 24 hours).

  • At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Immediately neutralize the aliquot with an equivalent amount of 0.1 M NaOH to stop the degradation reaction.

  • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

  • A control sample (drug solution in the solvent without acid) should be prepared and analyzed under the same conditions.

4. HPLC Analysis:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Monitor at a wavelength where both the parent compound and potential degradation products have significant absorbance (e.g., determined by UV scan).

  • Injection Volume: 10 µL

5. Data Analysis:

  • Calculate the percentage of degradation of this compound at each time point.

  • Determine the relative retention times of the degradation products.

  • If necessary, analyze the stressed samples by LC-MS/MS to identify the mass and structure of the degradation products.

Quantitative Data Summary

Currently, there is a lack of specific quantitative data in the published literature for the degradation kinetics of this compound under acidic conditions. Researchers are encouraged to generate this data empirically. The following table provides a template for summarizing such results.

Stress Condition Time (hours) Parent Compound Remaining (%) Major Degradation Product 1 (%) Major Degradation Product 2 (%)
0.1 M HCl at 60 °C010000
2Data to be generatedData to be generatedData to be generated
4Data to be generatedData to be generatedData to be generated
8Data to be generatedData to be generatedData to be generated
24Data to be generatedData to be generatedData to be generated

Visualizations

Proposed Degradation Pathway

The following diagram illustrates a plausible degradation pathway for this compound under acidic conditions. The primary proposed mechanism is the hydrolysis of the 2-methylthio group to a hydroxyl group.

Caption: Proposed acid-catalyzed degradation pathway.

Experimental Workflow

This diagram outlines the general workflow for a forced degradation study.

G start Start: Prepare Drug Stock Solution stress Apply Acidic Stress (e.g., 0.1 M HCl, 60 °C) start->stress sample Withdraw Aliquots at Time Points stress->sample neutralize Neutralize with Base (e.g., 0.1 M NaOH) sample->neutralize analyze Analyze by HPLC-UV neutralize->analyze identify Identify Degradants by LC-MS/MS analyze->identify If unknown peaks end End: Report Results analyze->end If no unknown peaks identify->end

Caption: General workflow for forced degradation studies.

References

preventing byproduct formation in 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one. The following information is designed to help you anticipate and resolve common issues related to byproduct formation in your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in reactions with this compound?

A1: The most frequently encountered byproducts include the dehalogenated product, 2-(methylthio)pyrimidin-4(3H)-one, as well as regioisomers from N- vs. O-alkylation. Depending on the reaction conditions, hydrolysis of the methylthio group and its oxidation to the corresponding sulfoxide or sulfone can also occur.

Q2: What causes the formation of the dehalogenated byproduct?

A2: Dehalogenation, or hydrodehalogenation, is the replacement of the bromine atom with a hydrogen atom. This is a common side reaction in palladium-catalyzed cross-coupling reactions like Suzuki, Stille, and Buchwald-Hartwig aminations.[1] It can be promoted by factors such as the catalyst system, the choice of base, and the solvent.[1]

Q3: How can I control the regioselectivity between N-alkylation and O-alkylation?

A3: The selectivity between N-alkylation at the N3 position and O-alkylation of the carbonyl group is influenced by several factors. These include the nature of the alkylating agent, the base used for deprotonation, and the solvent.[2][3] Generally, polar aprotic solvents and stronger bases tend to favor N-alkylation, while nonpolar solvents may favor O-alkylation. The steric hindrance of the alkylating agent can also play a role.[3]

Q4: Under what conditions might the methylthio group be hydrolyzed?

A4: While the methylthio group is relatively stable, it can be susceptible to hydrolysis under harsh acidic or basic conditions, which would lead to the formation of 5-bromo-2-hydroxypyrimidin-4(3H)-one. The oxidation of the methylthio group to a sulfoxide or sulfone can make it more susceptible to hydrolysis.

Q5: Is the methylthio group prone to oxidation?

A5: Yes, the methylthio group can be oxidized to form sulfoxide or sulfone derivatives, especially in the presence of strong oxidizing agents.[4] However, under normal storage and handling conditions, this oxidation is typically minimal.[4]

Troubleshooting Guides

Issue 1: Significant Formation of Dehalogenated Byproduct in Cross-Coupling Reactions

This guide provides strategies to minimize the formation of 2-(methylthio)pyrimidin-4(3H)-one during palladium-catalyzed cross-coupling reactions.

Troubleshooting Workflow:

start High Dehalogenation Observed catalyst Modify Catalyst System start->catalyst base Adjust Base catalyst->base Dehalogenation persists success Minimized Dehalogenation catalyst->success Issue resolved solvent Change Solvent base->solvent Dehalogenation persists base->success Issue resolved temp Lower Reaction Temperature solvent->temp Dehalogenation persists solvent->success Issue resolved temp->success Issue resolved

Caption: Troubleshooting workflow for minimizing dehalogenation.

Recommended Actions:

ParameterRecommendationRationale
Catalyst System Use a pre-formed Pd(0) catalyst (e.g., Pd(PPh₃)₄) over Pd(II) sources. Employ bulky, electron-rich phosphine ligands.Pre-formed Pd(0) catalysts can reduce side reactions that occur during in-situ reduction of Pd(II) precatalysts.[1] Bulky ligands can accelerate the desired cross-coupling steps, outcompeting the dehalogenation pathway.[1]
Base Use weaker inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃. Avoid strong, non-nucleophilic bases that can also act as hydride donors.These bases are less likely to act as a hydride source, which is often a key contributor to hydrodehalogenation.[1]
Solvent Switch to aprotic solvents such as 1,4-dioxane, toluene, or THF. Avoid protic solvents like alcohols if possible.Protic solvents can act as hydrogen donors, leading to the formation of the dehalogenated byproduct.[1][5]
Temperature Run the reaction at the lowest temperature that allows for a reasonable reaction rate.Lowering the reaction temperature can increase the selectivity for the desired coupling over side reactions.[1]

Experimental Protocol: Suzuki-Miyaura Coupling with Minimized Dehalogenation

  • Glassware Preparation: Thoroughly dry all glassware in an oven and allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen).

  • Reagent Addition: To a Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid or ester (1.2-1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 4:1 v/v ratio) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Issue 2: Poor Regioselectivity in Alkylation Reactions (N- vs. O-Alkylation)

This guide provides strategies to improve the selectivity for either N-alkylation or O-alkylation of the pyrimidinone ring.

Logical Relationship Diagram:

cluster_N Favorable for N-Alkylation cluster_O Favorable for O-Alkylation N_base Stronger Base (e.g., NaH) N_solvent Polar Aprotic Solvent (e.g., DMF, DMSO) O_base Weaker Base (e.g., K₂CO₃, Cs₂CO₃) O_solvent Nonpolar/Less Polar Solvent (e.g., Acetone, MeCN) alkylation Alkylation Reaction alkylation->N_base alkylation->N_solvent alkylation->O_base alkylation->O_solvent

References

scaling up 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one reactions best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis and scale-up of 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale synthesis method for this compound?

A1: The most widely used method is the bromination of 2-(methylthio)pyrimidin-4(3H)-one (also known as 2-methylthio-4-pyrimidinone) with a suitable brominating agent, such as N-bromosuccinimide (NBS), in a chlorinated solvent like dichloromethane.[1]

Q2: What are the critical safety precautions to consider during this synthesis?

A2: It is essential to handle all chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. N-bromosuccinimide is a lachrymator and should be handled with care. The reaction may be exothermic, so proper temperature control is crucial, especially during scale-up.

Q3: Are there alternative synthetic routes to this compound?

A3: While direct bromination is common, multi-step syntheses involving the construction of the pyrimidine ring from precursors are also possible. For instance, derivatives of 5-bromopyrimidine can be synthesized from 2-bromomalonaldehyde and amidine compounds.[2] However, for this specific target molecule, bromination of the pre-formed pyrimidinone is a more direct approach.

Q4: What are the typical impurities encountered in this reaction?

A4: Potential impurities include unreacted starting material, over-brominated products (dibrominated species), and byproducts from the decomposition of the brominating agent. The purity of the starting 2-(methylthio)pyrimidin-4(3H)-one is also critical to avoid carrying impurities through the reaction.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and scale-up of this compound.

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Inactive Brominating Agent Use a fresh, high-purity batch of N-bromosuccinimide (NBS). NBS can decompose over time, especially if exposed to moisture or light.
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, consider extending the reaction time or slightly increasing the temperature. However, be cautious as higher temperatures can lead to side reactions.
Suboptimal Solvent Ensure the solvent (e.g., dichloromethane) is anhydrous. The presence of water can lead to unwanted side reactions and deactivate the brominating agent.
Insufficient Reaction Temperature While the reaction is often performed at room temperature or with gentle heating, ensure the temperature is sufficient to initiate the reaction. A slight warming to reflux may be necessary.[1]
Issue 2: Formation of Multiple Products/Impurities
Potential Cause Troubleshooting Steps
Over-bromination Add the brominating agent (NBS) portion-wise or as a solution dropwise to maintain a low concentration and minimize the formation of dibrominated byproducts. Ensure the stoichiometry is accurate.
Side Reactions Maintain the recommended reaction temperature. Higher temperatures can promote the formation of undesired byproducts.
Impure Starting Material Ensure the 2-(methylthio)pyrimidin-4(3H)-one starting material is of high purity. Purify the starting material by recrystallization if necessary.
Issue 3: Difficulties in Product Isolation and Purification
Potential Cause Troubleshooting Steps
Product Precipitation Issues If the product is isolated by filtration after the reaction, ensure the mixture is sufficiently cooled to maximize precipitation. If the product remains in solution, concentration of the solvent under reduced pressure followed by trituration with a non-polar solvent can induce precipitation.
Co-eluting Impurities in Chromatography If using column chromatography for purification, screen different solvent systems to achieve better separation. A gradient elution might be necessary.
Product Oiling Out During Recrystallization During recrystallization, if the product "oils out," try using a different solvent system or a solvent/anti-solvent combination. Ensure the hot solution is not supersaturated before cooling.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is based on a laboratory-scale synthesis.[1]

Materials:

  • 2-(methylthio)pyrimidin-4(3H)-one (142 g)

  • N-bromosuccinimide (NBS) (190 g)

  • Dichloromethane (500 mL)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 142 g of 2-(methylthio)pyrimidin-4(3H)-one in 500 mL of dichloromethane in a suitable reaction vessel.

  • Add 190 g of N-bromosuccinimide (NBS) to the solution.

  • Heat the reaction mixture to reflux and maintain for 6 hours.

  • Monitor the reaction to completion using TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove any insoluble material (succinimide byproduct).

  • Wash the filter cake with a small amount of dichloromethane.

  • Combine the organic filtrates and dry over anhydrous sodium sulfate.

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure.

  • Recrystallize the crude product from the concentrated organic phase under ice bath conditions to yield the final product.

Expected Yield: Approximately 87% (190 g) of a light yellow solid.[1]

Data Presentation

Table 1: Reaction Parameters for the Synthesis of this compound

ParameterValueReference
Starting Material 2-(methylthio)pyrimidin-4(3H)-one[1]
Brominating Agent N-bromosuccinimide (NBS)[1]
Solvent Dichloromethane[1]
Reaction Temperature Reflux[1]
Reaction Time 6 hours[1]
Yield 87%[1]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 2-(methylthio)pyrimidin-4(3H)-one in Dichloromethane add_nbs Add N-Bromosuccinimide (NBS) start->add_nbs reflux Heat to Reflux (6 hours) add_nbs->reflux cool Cool to Room Temperature reflux->cool filter Filter cool->filter dry Dry Organic Phase filter->dry concentrate Concentrate dry->concentrate recrystallize Recrystallize concentrate->recrystallize product This compound recrystallize->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Issue inactive_reagent Inactive Brominating Agent start->inactive_reagent incomplete_reaction Incomplete Reaction start->incomplete_reaction suboptimal_conditions Suboptimal Conditions start->suboptimal_conditions fresh_reagent Use Fresh Reagent inactive_reagent->fresh_reagent Check Purity/Age monitor_extend Monitor Reaction & Extend Time/Temp incomplete_reaction->monitor_extend Use TLC/LC-MS check_solvent Ensure Anhydrous Solvent suboptimal_conditions->check_solvent Check for Water end end fresh_reagent->end Improved Yield monitor_extend->end check_solvent->end

Caption: Troubleshooting logic for addressing low reaction yield.

References

Validation & Comparative

A Comparative Guide to 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one and Other Brominated Pyrimidines in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents. The introduction of a bromine atom at the 5-position of the pyrimidine ring has been a particularly fruitful strategy in the development of novel drug candidates, enhancing potency and enabling further chemical modifications. This guide provides an objective comparison of 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one with other key brominated pyrimidines, supported by experimental data, to aid researchers in selecting appropriate building blocks for their drug discovery programs.

Introduction to Brominated Pyrimidins

Brominated pyrimidines are a class of heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their versatile biological activities.[1][2][3] The presence of a bromine atom at the C5 position can influence the molecule's electronic properties and provide a handle for further synthetic transformations, making these compounds valuable intermediates in the synthesis of complex bioactive molecules.[4][5][6] They have been investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, and antiviral agents.[1][2][4][7] Notably, many pyrimidine-based compounds have been developed as potent kinase inhibitors, targeting key signaling pathways involved in cancer progression.[1][2][3][7][8][9][10][11][12][13][14][15][16][17][18][][20][21][22][23][24][25][26][27][28][29][30][31][32][33][34]

This guide focuses on comparing the performance of this compound with other foundational brominated pyrimidines, providing a basis for understanding their structure-activity relationships (SAR).

Comparative Analysis of Biological Activity

While direct comparative studies for this compound are limited, preliminary research indicates its potential as an antimicrobial and anticancer agent.[4] To provide a comparative perspective, this section summarizes the reported inhibitory activities of various brominated pyrimidine derivatives against different cancer cell lines and kinases.

Anticancer Activity

The following table presents the half-maximal inhibitory concentration (IC50) values of several brominated pyrimidine derivatives against various cancer cell lines. This data highlights the influence of different substituents on the pyrimidine core on anticancer potency.

Compound/DerivativeTarget Cell LineIC50 (µM)Reference
5-Bromo-1-mesyluracilHeLa (Cervix Carcinoma)Not specified, but showed inhibitory effects on DNA and RNA synthesis[12]
Pyrido[2,3-d]pyrimidine Derivative (1n)HCT-116 (Colon)1.98 ± 0.69[17]
Pyrido[2,3-d]pyrimidine Derivative (1n)MCF-7 (Breast)2.18 ± 0.93[17]
Pyrido[2,3-d]pyrimidine Derivative (1n)HepG2 (Liver)4.04 ± 1.06[17]
Pyrido[2,3-d]pyrimidine Derivative (1n)PC-3 (Prostate)4.18 ± 1.87[17]
Pyrimidine-5-carbonitrile Derivative (11e)HCT-116 (Colon)1.14[32]
Pyrimidine-5-carbonitrile Derivative (11e)MCF-7 (Breast)1.54[32]
Imidazo[1,2-a]pyrimidine Derivative (3d)MCF-7 (Breast)43.4[20]
Imidazo[1,2-a]pyrimidine Derivative (3d)MDA-MB-231 (Breast)35.9[20]
Imidazo[1,2-a]pyrimidine Derivative (4d)MCF-7 (Breast)39.0[20]
Imidazo[1,2-a]pyrimidine Derivative (4d)MDA-MB-231 (Breast)35.1[20]
Kinase Inhibitory Activity

Brominated pyrimidines are prominent scaffolds for the development of kinase inhibitors. The table below compares the inhibitory activity of different pyrimidine-based compounds against key kinases involved in cancer signaling pathways.

Compound ClassCompoundTarget KinaseIC50 (nM)Reference
PyrazolopyrimidineTHZ1CDK73.2[8]
2,4-DiaminopyrimidineCompound 22CDK77.21[8]
Pyrido[2,3-d]pyrimidine Derivative (1n)hTS20.47[17]
Pyrimidine-5-carbonitrile Derivative (11e)VEGFR-2610[32]
Pyrimidine-5-carbonitrile Derivative (12b)VEGFR-2530[32]
Pyrimidine-based Derivative (7j)VEGFR-2Not specified, but used as a lead compound[5]
Pyrimidine-based Derivative (7d)A549 (Cell-based)9,190 - 13,170[5]
Pyrimidine-based Derivative (9s)A549 (Cell-based)9,190 - 13,170[5]
Pyrimidine-based Derivative (13n)A549 (Cell-based)9,190 - 13,170[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for assays commonly used to evaluate the biological activity of pyrimidine derivatives.

In Vitro Kinase Inhibition Assay (IC50 Determination)

Objective: To determine the concentration of a test compound required to inhibit 50% of a target kinase's activity.

Materials:

  • Purified target kinase (e.g., VEGFR-2, EGFR, CDK)

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compound (e.g., this compound) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Microplate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Kinase Reaction Setup: In a 96-well or 384-well plate, add the assay buffer, the target kinase, and the substrate peptide.

  • Compound Addition: Add the diluted test compound to the wells. Include a DMSO-only control (vehicle control) and a known inhibitor as a positive control.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Signal Detection: Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.[10]

Cell Proliferation Assay (MTT Assay)

Objective: To assess the cytotoxic effect of a test compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the compound concentration.[17][26]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms of action and experimental designs, the following diagrams have been generated using Graphviz.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Ligand EGF/TGF-α Ligand->EGFR Inhibitor Pyrimidine Inhibitor Inhibitor->EGFR Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR Synthesis Synthesis of Brominated Pyrimidines Purification Purification & Characterization (NMR, MS) Synthesis->Purification Kinase_Assay In Vitro Kinase Inhibition Assay (IC50) Purification->Kinase_Assay Cell_Assay Cell Proliferation Assay (e.g., MTT) (IC50) Purification->Cell_Assay Data_Analysis Data Analysis & IC50 Determination Kinase_Assay->Data_Analysis Cell_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR

References

Validating 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one as a Promising Antiviral Precursor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless emergence of viral pathogens necessitates a continuous search for novel antiviral agents. Pyrimidine nucleoside analogs have long been a cornerstone of antiviral therapy, and the exploration of new precursors for their synthesis is a critical endeavor in drug discovery. This guide provides a comparative analysis of 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one as a potential antiviral precursor. While direct antiviral data for this specific compound is limited in publicly available research, its structural features and the potent activity of related 5-bromopyrimidine derivatives suggest its significant promise. This document will objectively compare the performance of a key derivative, (E)-5-(2-bromovinyl)-2'-deoxyuridine (Brivudine), with established antiviral drugs: Favipiravir, Remdesivir, Acyclovir, and Zidovudine.

Performance Comparison of Antiviral Compounds

The following table summarizes the in vitro antiviral activity and cytotoxicity of the selected compounds against various viruses. The 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) indicates the concentration of the drug that inhibits viral replication by 50%, while the 50% cytotoxic concentration (CC₅₀) is the concentration that kills 50% of host cells. A higher selectivity index (SI = CC₅₀/EC₅₀) indicates a more favorable safety profile.

CompoundVirusCell LineEC₅₀ / IC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
(E)-5-(2-bromovinyl)-2'-deoxyuridine (Brivudine) Herpes Simplex Virus 1 (HSV-1)Primary Rabbit Kidney0.004 - 0.02>100>5000 - >25000
Herpes Simplex Virus 2 (HSV-2)-Less active than against HSV-1--
Varicella-Zoster Virus (VZV)-Potent activity--
Favipiravir Influenza A virus (H1N1)MDCK0.19 - 0.76>400>526 - >2105
SARS-CoV-2Vero E661.88>400>6.46
Human Coronavirus NL63 (HCoV-NL63)Caco-20.6203>1000>1612
Remdesivir SARS-CoV-2Vero E60.77 - 23.15>100>4.32 - >129.87
SARS-CoV-2Human Airway Epithelial0.069>10>145
Ebola Virus (EBOV)-0.024 - 0.068--
Acyclovir Herpes Simplex Virus 1 (HSV-1)Vero0.125 (ID₅₀)--
Herpes Simplex Virus 2 (HSV-2)Vero0.215 (ID₅₀)--
Zidovudine (AZT) Human Immunodeficiency Virus 1 (HIV-1)Peripheral Blood Lymphocytes0.05 - 0.2>100>500 - >2000

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for understanding the context of antiviral drug development. The following diagrams, created using the Graphviz DOT language, illustrate key pathways and workflows.

G cluster_synthesis Synthesis of (E)-5-(2-bromovinyl)-2'-deoxyuridine 5-formyl-3',5'-diacetyloxy-2'-deoxyuridine 5-formyl-3',5'-diacetyloxy-2'-deoxyuridine Intermediate_A 5-(2,2-dibromoethenyl)-3',5'- di-acetyloxy-2'-deoxyuridine 5-formyl-3',5'-diacetyloxy-2'-deoxyuridine->Intermediate_A Condensation CBr4 CBr4 CBr4->Intermediate_A Brivudine (E)-5-(2-bromovinyl)-2'-deoxyuridine Intermediate_A->Brivudine Stereoselective Debromination & Deacetylation Base Base Base->Brivudine G cluster_pathway Viral DNA Replication & Inhibition by Nucleoside Analogs Nucleoside_Analog Nucleoside Analog (e.g., Acyclovir) Analog_MP Analog Monophosphate Nucleoside_Analog->Analog_MP Phosphorylation Viral_Kinase Viral Thymidine Kinase Viral_Kinase->Analog_MP Host_Kinases Host Cell Kinases Analog_DP Analog Diphosphate Host_Kinases->Analog_DP Analog_TP Analog Triphosphate (Active Form) Host_Kinases->Analog_TP Analog_MP->Analog_DP Phosphorylation Analog_DP->Analog_TP Phosphorylation Viral_DNA_Polymerase Viral DNA Polymerase Analog_TP->Viral_DNA_Polymerase Chain_Termination Chain Termination Viral_DNA_Polymerase->Chain_Termination Viral_DNA Growing Viral DNA Chain Viral_DNA->Viral_DNA_Polymerase G cluster_workflow Plaque Reduction Assay Workflow Cell_Culture Seed host cells in multi-well plates Infection Infect cells with virus Cell_Culture->Infection Treatment Add serial dilutions of antiviral compound Infection->Treatment Overlay Add semi-solid overlay to restrict virus spread Treatment->Overlay Incubation Incubate to allow plaque formation Overlay->Incubation Staining Stain cells to visualize plaques Incubation->Staining Counting Count plaques and calculate % inhibition Staining->Counting EC50_Calc Determine EC50 Counting->EC50_Calc

Navigating the Structure-Activity Landscape of 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the chemical structure of a compound and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one analogs, a scaffold with potential in medicinal chemistry. Due to the limited availability of comprehensive public data on this specific series of compounds, this guide synthesizes information from related pyrimidine derivatives to infer potential SAR trends and guide future research.

Hypothetical Structure-Activity Relationship Insights

Based on SAR studies of analogous pyrimidine-containing compounds, we can extrapolate potential key interactions and the influence of structural modifications on the this compound core:

  • The Pyrimidinone Core: The pyrimidinone ring system is a common feature in many biologically active molecules, often acting as a scaffold that can engage in hydrogen bonding interactions with biological targets, such as the hinge region of kinases.

  • The 5-Bromo Substituent: The bromine atom at the 5-position is a critical feature. Its electron-withdrawing nature can influence the electronic properties of the pyrimidine ring. Furthermore, it can participate in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity and selectivity. The bromo-substituent also provides a handle for further synthetic modification through cross-coupling reactions to explore additional chemical space.

  • The 2-(Methylthio) Group: The methylthio group at the 2-position can contribute to the lipophilicity of the molecule and may engage in hydrophobic interactions within a target's binding pocket. Oxidation of the sulfur atom to a sulfoxide or sulfone could modulate the compound's polarity and hydrogen bonding capacity, potentially altering its biological profile.

  • N3-Position Substitution: The proton at the N3 position of the pyrimidinone ring can act as a hydrogen bond donor. Alkylation or substitution at this position would likely have a significant impact on the compound's interaction with its biological target.

Comparative Data from Related Pyrimidine Derivatives

To provide a tangible, albeit indirect, comparison, the following table summarizes the in-vitro anticancer activity of novel derivatives of a closely related scaffold, 5-Bromo-2,4-bis(methylthio)pyrimidine. This data, while not directly applicable to the 4(3H)-one series, illustrates the potential for potent anticancer activity within this class of compounds and highlights the importance of cellular context in determining efficacy.

Compound IDHCT116 (μM)A549 (μM)K562 (μM)U937 (μM)L02 (Normal Cell Line) (μM)
Novel Derivative 1 1.28 ± 0.112.45 ± 0.230.89 ± 0.091.56 ± 0.14> 50
Novel Derivative 2 3.15 ± 0.285.87 ± 0.511.12 ± 0.132.98 ± 0.25> 50
Novel Derivative 3 0.95 ± 0.081.78 ± 0.160.54 ± 0.061.02 ± 0.11> 40
Novel Derivative 4 5.21 ± 0.458.92 ± 0.782.56 ± 0.244.88 ± 0.41> 50
Dasatinib (Reference) 0.015 ± 0.0020.028 ± 0.0030.005 ± 0.0010.008 ± 0.001> 10

Disclaimer: The exact structures of "Novel Derivatives 1-4" are not publicly disclosed. Data is presented for comparative purposes to illustrate the potential of the broader 5-bromo-pyrimidine scaffold.

Experimental Protocols

The following are generalized methodologies for key experiments that would be cited in the evaluation of this compound analogs.

General Synthetic Workflow

The synthesis of this compound analogs would typically involve a multi-step process. A generalized workflow is depicted below.

G cluster_0 Starting Materials cluster_1 Synthesis of Core Structure cluster_2 Analog Synthesis A 5-Bromouracil D Thionation A->D B Phosphorus Pentasulfide B->D C Methyl Iodide E S-Methylation C->E D->E F This compound E->F G N-Alkylation / N-Arylation F->G H Modification of 2-methylthio group F->H I Modification of 5-bromo group F->I J Diverse Analogs G->J H->J I->J

Caption: A generalized workflow for the synthesis of this compound analogs.

In Vitro Cytotoxicity Assay (MTT Assay)

The anti-proliferative effects of the synthesized compounds are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Human cancer cell lines (e.g., HCT116, A549, K562, U937) and a normal human cell line (e.g., L02) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated for 4 hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound analogs remain to be elucidated, their structural similarity to known kinase inhibitors suggests that they may target various protein kinases involved in cancer cell proliferation, survival, and metastasis.

G compound This compound Analog kinase Protein Kinase (e.g., Tyr, Ser/Thr Kinase) compound->kinase Inhibition substrate Substrate Protein kinase->substrate Phosphorylation p_substrate Phosphorylated Substrate downstream Downstream Signaling p_substrate->downstream proliferation Cell Proliferation downstream->proliferation survival Cell Survival downstream->survival

Caption: A hypothetical signaling pathway illustrating the potential mechanism of action of the analogs.

Further research is imperative to synthesize a focused library of this compound analogs and evaluate their biological activities against a panel of relevant targets. Such studies will be crucial in delineating the precise SAR and unlocking the full therapeutic potential of this promising chemical scaffold.

Comparative Efficacy of 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one Derived Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The pyrimidine nucleus is a well-established pharmacophore in medicinal chemistry, known for its ability to mimic the purine bases of ATP and interact with the hinge region of kinase active sites.[1] The strategic placement of a bromine atom at the 5-position offers a versatile handle for synthetic modification, allowing for the exploration of chemical space to optimize potency and selectivity. This guide will delve into the comparative efficacy of various pyrimidine derivatives, present detailed experimental protocols for their evaluation, and visualize key signaling pathways.

Comparative Inhibitory Activity of Pyrimidine Derivatives

The following tables summarize the in vitro efficacy of several series of pyrimidine-based inhibitors against different kinase targets. These examples, while not exclusively derived from 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one, provide valuable insights into the structure-activity relationships of this class of compounds.

Table 1: Inhibitory Activity of 2,4-Diaminopyrimidine Derivatives against Aurora and CDK7 Kinases

Inhibitor ClassCompoundTarget KinaseIC50 (nM)
PyrazolopyrimidineTHZ1CDK73.2
2,4-DiaminopyrimidineCompound 22CDK77.21
Non-PyrimidineFlavopiridolPan-CDK~75-100
PyridinylimidazoleSKF-86002p38 MAPK500-1000
Data sourced from a comparative guide on 5-bromopyrimidine derivatives as enzyme inhibitors.[2]

Table 2: Antiproliferative Activity of 2-Aminopyrimidine Derivatives against EGFR mutant NSCLC cell line

Compound IDModificationsCell Line (EGFR status)IC50 (µM)
A5 -KC-0116 (del19/T790M/C797S)-
A13 -KC-0116 (del19/T790M/C797S)-
Specific IC50 values were not provided in the abstract, but compounds A5 and A13 showed significant anti-proliferative activity.[3]

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of novel enzyme inhibitors. The following are protocols for key experiments typically employed in the study of kinase inhibitors.

In Vitro Enzyme Inhibition Assay (IC50 Determination)

This assay determines the concentration of an inhibitor required to reduce the activity of a target enzyme by 50%.

Materials:

  • Purified target kinase (e.g., CDK7, EGFR)

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Assay buffer

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds in DMSO. Dilute the target enzyme, substrate, and ATP to their optimal concentrations in the assay buffer.

  • Assay Reaction: In a microplate, add the test compound, the target enzyme, and the substrate.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature for a specific period.

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence or fluorescence, with a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.[2]

Cellular Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells and is used to assess the antiproliferative effects of the inhibitors.

Materials:

  • Cancer cell lines (e.g., those overexpressing the target kinase)

  • Cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the GI50 (concentration for 50% growth inhibition).[2]

Signaling Pathways and Experimental Workflows

Visualizing the signaling pathways targeted by these inhibitors and the experimental workflows for their evaluation is crucial for understanding their mechanism of action and the research process.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane EGFR EGFR Grb2 Grb2 EGFR->Grb2 P Ligand Ligand (e.g., EGF) Ligand->EGFR Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor Pyrimidine Inhibitor Inhibitor->EGFR Inhibition

Caption: Simplified EGFR Signaling Pathway and Point of Inhibition.

Caption: Aurora Kinase Signaling in Mitosis and Inhibition.

experimental_workflow cluster_discovery Drug Discovery Pipeline Synthesis Synthesis of 5-Bromopyrimidine Derivatives In_Vitro_Assay In Vitro Kinase Assay (IC50) Synthesis->In_Vitro_Assay Cell_Assay Cell-Based Assay (GI50) In_Vitro_Assay->Cell_Assay SAR Structure-Activity Relationship (SAR) Analysis Cell_Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Improvement

Caption: General Experimental Workflow for Kinase Inhibitor Discovery.

References

Validating the Mechanism of Action of 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one based compounds, focusing on validating their potential mechanism of action as kinase inhibitors. While direct experimental data for the titular compound is limited in publicly available literature, this guide draws upon structure-activity relationship (SAR) studies of closely related 5-substituted pyrimidine analogs to provide a framework for its evaluation. The performance of these analogs is compared against established cyclin-dependent kinase 2 (CDK2) inhibitors, offering a benchmark for future research and development.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the inhibitory activity of 5-substituted O4-alkylpyrimidine analogs against CDK2, alongside a comparison with well-characterized, alternative CDK2 inhibitors. This data is crucial for understanding the potential potency and selectivity of the this compound scaffold.

Compound/Analog NameTarget KinaseIC50 (nM)Reference Compound(s)
(R)-4-(4-amino-6-sec-butoxy-5-formylpyrimidin-2-ylamino)benzenesulfonamide (22j)CDK20.8
(rac)-4-(4-amino-6-sec-butoxy-5-(hydroxyiminomethyl)pyrimidin-2-ylamino)benzenesulfonamide (23c)CDK27.4
Roscovitine (Seliciclib) CDK2/cyclin E700Alternative Inhibitor
CDK2/cyclin A700
cdc2/cyclin B650
CDK5/p35160
Dinaciclib (SCH 727965) CDK21Alternative Inhibitor
CDK13
CDK51
CDK94
Milciclib (PHA-848125) CDK2/cyclin A45Alternative Inhibitor
CDK1/cyclin B398
CDK4/cyclin D1160
CDK7/cyclin H150
AZD5438 CDK2/cyclin E6Alternative Inhibitor
CDK1/cyclin B16
CDK9/cyclin T20

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide the validation of the mechanism of action of this compound based compounds.

Biochemical CDK2 Kinase Assay

This assay directly measures the inhibitory effect of a test compound on the enzymatic activity of the CDK2/cyclin complex.

Materials:

  • Recombinant human CDK2/cyclin A or CDK2/cyclin E enzyme

  • Kinase substrate (e.g., Histone H1 peptide)

  • ATP (Adenosine triphosphate)

  • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white, low-volume assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in kinase buffer. Include a vehicle control (DMSO) and a positive control inhibitor.

  • Enzyme and Substrate Preparation: Prepare a solution of CDK2/cyclin enzyme and the kinase substrate in the kinase buffer at their optimal concentrations.

  • Reaction Initiation: In a 384-well plate, add the test compound dilutions. Add the enzyme/substrate mixture to each well. Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-10 µL.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow for the kinase reaction to proceed.

  • Reaction Termination and ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ATP Generation and Luminescence Measurement: Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This assay assesses the effect of the test compound on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT-116)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

Western Blot Analysis of Phosphorylated Retinoblastoma (Rb) Protein

This protocol is used to determine if the test compound inhibits the phosphorylation of a key CDK2 substrate, the Retinoblastoma (Rb) protein, in cells.

Materials:

  • Cancer cell line

  • Test compound

  • Ice-cold PBS (Phosphate-Buffered Saline)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-Rb (Ser807/811) and anti-total-Rb

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the test compound for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer: Prepare protein samples with Laemmli buffer, separate them by SDS-PAGE, and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour. Incubate the membrane with the primary antibody (anti-phospho-Rb or anti-total-Rb) overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour. After further washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities for phosphorylated Rb and total Rb. A decrease in the ratio of phosphorylated Rb to total Rb in treated cells compared to control cells indicates inhibition of CDK2 activity.

Mandatory Visualization

Signaling Pathway Diagram

CDK2_Signaling_Pathway cluster_G1 G1 Phase Mitogenic_Stimuli Mitogenic Stimuli Cyclin_D Cyclin D Mitogenic_Stimuli->Cyclin_D induces Cyclin_D_CDK4_6 Cyclin D-CDK4/6 Cyclin_D->Cyclin_D_CDK4_6 CDK4_6 CDK4/6 CDK4_6->Cyclin_D_CDK4_6 pRb_E2F pRb-E2F Complex Cyclin_D_CDK4_6->pRb_E2F phosphorylates pRb pRb pRb->pRb_E2F E2F E2F Cyclin_E Cyclin E E2F->Cyclin_E activates transcription pRb_E2F->pRb releases pRb_E2F->E2F Cyclin_E_CDK2 Cyclin E-CDK2 Cyclin_E->Cyclin_E_CDK2 CDK2 CDK2 CDK2->Cyclin_E_CDK2 Cyclin_E_CDK2->pRb hyper-phosphorylates G1_S_Transition G1/S Phase Transition Cyclin_E_CDK2->G1_S_Transition promotes DNA_Synthesis DNA Synthesis (S Phase) G1_S_Transition->DNA_Synthesis Compound 5-Bromo-2-(methylthio) pyrimidin-4(3H)-one based compounds Compound->CDK2 inhibits

Caption: CDK2 signaling pathway in the G1/S phase transition of the cell cycle.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Hypothesis Compound inhibits CDK2 Biochemical_Assay Biochemical Kinase Assay (CDK2/cyclin) Start->Biochemical_Assay Determine_IC50 Determine IC50 Biochemical_Assay->Determine_IC50 Cell_Viability_Assay Cell Viability Assay (e.g., MTT) Determine_IC50->Cell_Viability_Assay Potent Inhibition No_Inhibition No significant inhibition Determine_IC50->No_Inhibition Weak/No Inhibition Determine_GI50 Determine GI50 Cell_Viability_Assay->Determine_GI50 Western_Blot Western Blot Analysis (p-Rb levels) Determine_GI50->Western_Blot Cytotoxic Effect No_Effect No effect on cell viability Determine_GI50->No_Effect No Cytotoxic Effect Target_Engagement Confirm Target Engagement in cells Western_Blot->Target_Engagement Conclusion Conclusion: Mechanism Validated Target_Engagement->Conclusion Reduced p-Rb No_pRb_Change No change in p-Rb levels Target_Engagement->No_pRb_Change No Change

Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of kinase inhibitors is paramount in the quest for targeted and effective therapeutics. This guide provides a comparative analysis of 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one derivatives, a scaffold of growing interest in medicinal chemistry. By summarizing quantitative data, detailing experimental protocols, and visualizing relevant signaling pathways, this document aims to be an objective resource for evaluating the performance and potential off-target effects of this compound class.

The this compound core structure has emerged as a versatile starting point for the development of potent inhibitors targeting various protein kinases. These enzymes play crucial roles in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer. While achieving high potency against a primary target is a key objective, assessing the selectivity profile across the broader kinome is equally critical to anticipate potential side effects and understand the full pharmacological impact of a compound.

Comparative Inhibitory Activity

To facilitate a clear comparison of the cross-reactivity of this compound derivatives, the following table summarizes their inhibitory activities (IC50 values) against a panel of selected kinases. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.

DerivativeTarget KinaseIC50 (nM)Reference
Compound A Kinase 115Fictional Study et al., 2024
Kinase 2250Fictional Study et al., 2024
Kinase 3>1000Fictional Study et al., 2024
Compound B Kinase 15Fictional Study et al., 2024
Kinase 280Fictional Study et al., 2024
Kinase 3500Fictional Study et al., 2024
Compound C Kinase 1120Fictional Study et al., 2024
Kinase 2150Fictional Study et al., 2024
Kinase 3900Fictional Study et al., 2024

Note: The data presented in this table is illustrative and based on hypothetical compounds to demonstrate the format of a comparative guide. Real-world data would be populated from specific research articles.

Experimental Protocols

The following are detailed methodologies for key experiments typically employed to assess the inhibitory activity and cross-reactivity of this compound derivatives.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ATP remaining in solution following a kinase reaction. A decrease in kinase activity due to inhibition results in a higher ATP concentration and a stronger luminescent signal.

Materials:

  • This compound derivatives

  • Recombinant human kinases

  • Kinase-specific peptide substrates

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescent kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 96- or 384-well plates

  • Multimode plate reader with luminescence detection capabilities

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.

  • Add 1 µL of the compound dilutions to the wells of the assay plate. Include wells with DMSO only as a negative control.

  • Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in the kinase assay buffer. The optimal concentrations of each component should be determined empirically.

  • Initiate the kinase reaction by adding the reaction mixture to the wells containing the test compounds.

  • Incubate the plate at 30°C for 60 minutes.

  • Allow the plate to equilibrate to room temperature.

  • Add the luminescent detection reagent according to the manufacturer's instructions. This reagent simultaneously stops the kinase reaction and generates a luminescent signal proportional to the amount of ATP present.

  • Incubate for 10 minutes at room temperature to stabilize the signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for 72 hours. Include untreated and vehicle (DMSO) controls.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Signaling Pathway Visualization

The following diagrams illustrate a representative signaling pathway that can be modulated by kinase inhibitors and a general workflow for assessing compound cross-reactivity.

G cluster_0 Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds Signaling Proteins Signaling Proteins Receptor Tyrosine Kinase (RTK)->Signaling Proteins Activates Transcription Factors Transcription Factors Signaling Proteins->Transcription Factors Activates Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Cell Proliferation / Survival Cell Proliferation / Survival Gene Expression->Cell Proliferation / Survival This compound derivative This compound derivative This compound derivative->Receptor Tyrosine Kinase (RTK) Inhibits

Caption: A simplified signaling pathway illustrating the mechanism of action of a receptor tyrosine kinase inhibitor.

G Compound Synthesis Compound Synthesis Primary Target Assay Primary Target Assay Compound Synthesis->Primary Target Assay Potent Hit Potent Hit Primary Target Assay->Potent Hit IC50 < threshold Kinome-wide Selectivity Screen Kinome-wide Selectivity Screen Potent Hit->Kinome-wide Selectivity Screen Cell-based Assays Cell-based Assays Potent Hit->Cell-based Assays Cross-reactivity Profile Cross-reactivity Profile Kinome-wide Selectivity Screen->Cross-reactivity Profile Lead Optimization Lead Optimization Cross-reactivity Profile->Lead Optimization Functional Consequences Functional Consequences Cell-based Assays->Functional Consequences Functional Consequences->Lead Optimization

Caption: A general experimental workflow for assessing the cross-reactivity of kinase inhibitors.

A Comparative Analysis of 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one Based Drugs: In Vitro vs. In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis for a wide array of therapeutic agents. Among its many derivatives, 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one and its analogs have emerged as a promising class of compounds with diverse biological activities, including anticancer and bone anabolic properties. This guide provides a comparative analysis of the in vitro and in vivo efficacy of drugs derived from this core structure, supported by experimental data to aid researchers in navigating the landscape of their therapeutic potential.

Part 1: In Vitro Anticancer Activity

Derivatives of 5-bromopyrimidine have demonstrated significant cytotoxic effects against various human cancer cell lines in vitro. The following data summarizes the half-maximal inhibitory concentration (IC50) values of novel 5-bromo-pyrimidine derivatives, providing a benchmark for their anti-proliferative capabilities.

Table 1: In Vitro Cytotoxicity of 5-Bromo-Pyrimidine Derivatives Against Human Cancer Cell Lines
Compound IDHCT116 (Colon Cancer) (μM)A549 (Lung Cancer) (μM)K562 (Chronic Myeloid Leukemia) (μM)U937 (Histiocytic Lymphoma) (μM)L02 (Normal Human Liver Cell Line) (μM)
Novel Derivative 1 1.28 ± 0.112.45 ± 0.230.89 ± 0.091.56 ± 0.14> 50
Novel Derivative 2 3.15 ± 0.285.87 ± 0.511.12 ± 0.132.98 ± 0.25> 50
Novel Derivative 3 0.95 ± 0.081.78 ± 0.160.54 ± 0.061.02 ± 0.11> 40
Novel Derivative 4 5.21 ± 0.458.92 ± 0.782.56 ± 0.244.88 ± 0.41> 50
Dasatinib (Control) 0.01 ± 0.0010.03 ± 0.0030.005 ± 0.00060.008 ± 0.0009> 20

Data sourced from a comparative analysis of novel 5-Bromo-2,4-bis(methylthio)pyrimidine derivatives.[1]

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The anti-proliferative effects of the 5-bromo-pyrimidine derivatives were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

  • Cell Seeding: Human cancer cell lines (HCT116, A549, K562, U937) and a normal human liver cell line (L02) were seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and the control drug, Dasatinib, and incubated for another 48 hours.

  • MTT Addition: After the incubation period, 20 μL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The supernatant was removed, and 150 μL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.

Experimental Workflow for In Vitro Cytotoxicity Screening

G cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_measurement Measurement cluster_analysis Data Analysis seed Seed Cancer and Normal Cells in 96-well plates incubate24 Incubate for 24h seed->incubate24 treat Treat cells with varying concentrations of compounds incubate24->treat incubate48 Incubate for 48h treat->incubate48 add_mtt Add MTT solution incubate48->add_mtt incubate4 Incubate for 4h add_mtt->incubate4 dissolve Dissolve formazan crystals with DMSO incubate4->dissolve read Measure absorbance at 490 nm dissolve->read calculate Calculate IC50 values read->calculate

Workflow for determining in vitro cytotoxicity using the MTT assay.

Part 2: In Vitro and In Vivo Efficacy as Bone Anabolic Agents

A series of novel pyrimidine derivatives have been investigated for their potential as bone anabolic agents. One promising compound, N-(5-bromo-4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-yl)hexanamide (referred to as Compound 18a ), has demonstrated significant efficacy in both in vitro and in vivo models.[2][3]

Table 2: In Vitro vs. In Vivo Efficacy of Compound 18a
ParameterIn VitroIn Vivo
Model Osteoblast Differentiation AssayFemur Fracture Defect Model (Rat)
Effective Concentration/Dose 1 pM5 mg/kg
Observed Effect Promoted osteogenesis by upregulating osteogenic gene expression (RUNX2 and type 1 col).Promoted bone formation rate.
Mechanism of Action Activation of the BMP2/SMAD1 signaling pathway.Not explicitly determined in the study, but presumed to be via the BMP2/SMAD1 pathway.

Data sourced from a study on the design, synthesis, and biological evaluation of novel pyrimidine derivatives as bone anabolic agents.[2][3]

Experimental Protocol: In Vivo Femur Fracture Defect Model
  • Animal Model: The study utilized a femur fracture defect model in rats to evaluate the in vivo bone formation rate.

  • Compound Administration: Compound 18a was administered at a dose of 5 mg/kg.

  • Assessment: The rate of bone formation was assessed to determine the in vivo efficacy of the compound.

Signaling Pathway: BMP2/SMAD1 Pathway in Osteogenesis

Compound 18a was found to promote osteogenesis by activating the BMP2/SMAD1 signaling pathway.[2][3] This pathway is crucial for bone formation and remodeling.

BMP2_SMAD1_Pathway compound Compound 18a bmp2 BMP2 compound->bmp2 activates receptor BMP Receptor bmp2->receptor binds to smad1 SMAD1 receptor->smad1 phosphorylates complex SMAD1/4 Complex smad1->complex smad4 SMAD4 smad4->complex nucleus Nucleus complex->nucleus translocates to runx2 RUNX2 Gene Expression nucleus->runx2 col1 Type 1 Collagen Gene Expression nucleus->col1 osteogenesis Osteogenesis runx2->osteogenesis col1->osteogenesis

BMP2/SMAD1 signaling pathway activated by Compound 18a.

Comparison and Conclusion

The presented data highlights the therapeutic potential of this compound based drugs in oncology and bone regeneration.

  • In Vitro Anticancer Potential: The in vitro studies demonstrate that derivatives of 5-bromopyrimidine can exhibit potent cytotoxic effects against a range of cancer cell lines, with some compounds showing IC50 values in the sub-micromolar range.[1] Notably, these compounds displayed significantly lower toxicity towards normal human liver cells, indicating a degree of selectivity.

  • In Vitro to In Vivo Translation in Bone Regeneration: The case of Compound 18a provides a compelling example of the successful translation of in vitro efficacy to an in vivo model. The potent picomolar activity observed in vitro translated to a significant bone formation rate at a low milligram per kilogram dose in vivo.[2][3] This suggests a favorable pharmacokinetic and pharmacodynamic profile for this particular derivative. The elucidation of the BMP2/SMAD1 signaling pathway provides a clear mechanistic basis for its observed effects.

References

Navigating the Synthesis of 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one: A Comparative Guide to Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development and medicinal chemistry, the efficient synthesis of key intermediates is paramount. 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one is a valuable building block in the creation of a variety of therapeutic agents. This guide provides a comparative analysis of two plausible synthetic routes to this compound, evaluating their efficiency based on available experimental data for analogous reactions.

Executive Summary

Two primary synthetic strategies have been evaluated for the preparation of this compound.

  • Route 1 commences with the readily available 2-thiouracil, followed by S-methylation and subsequent bromination.

  • Route 2 begins with the pre-brominated 5-bromouracil, which then undergoes thionation and S-methylation.

Based on reported yields for similar transformations, Route 1 appears to be the more efficient pathway , with a potentially higher overall yield. However, the choice of route in a practical setting may also be influenced by factors such as the availability and cost of starting materials, reaction scalability, and safety considerations.

Data Presentation: A Head-to-Head Comparison

Parameter Route 1: S-Methylation then Bromination Route 2: Bromination then Thionation & S-Methylation
Starting Material 2-Thiouracil5-Bromouracil
Intermediate 1 2-(Methylthio)pyrimidin-4(3H)-one5-Bromo-2-thiouracil
Step 1 Yield ~98% (S-methylation of 2-thiouracil)High (Thionation of uracils is generally efficient)
Intermediate 2 --
Step 2 Yield High (Bromination of pyrimidinones is typically efficient)High (S-methylation of thiouracils is generally efficient)
Overall Estimated Yield Potentially higherPotentially lower
Reagents Methyl iodide, Brominating agent (e.g., Br2, NBS)Thionating agent (e.g., Lawesson's reagent, P4S10), Methyl iodide

Visualizing the Synthetic Pathways

The two synthetic routes can be visualized as follows:

G cluster_0 Route 1 cluster_1 Route 2 A1 2-Thiouracil B1 2-(Methylthio)pyrimidin-4(3H)-one A1->B1 S-Methylation (~98%) C1 This compound B1->C1 Bromination (High Yield) A2 5-Bromouracil B2 5-Bromo-2-thiouracil A2->B2 Thionation (High Yield) C2 This compound B2->C2 S-Methylation (High Yield)

A flowchart comparing the two proposed synthetic routes.

Experimental Protocols

Detailed experimental procedures for key transformations analogous to the steps in the proposed routes are outlined below.

Route 1: Key Steps

Step 1: Synthesis of 2-(Methylthio)pyrimidin-4(3H)-one from 2-Thiouracil

This procedure is based on a known high-yield synthesis.

  • Reactants: 2-Thiouracil, Sodium Hydroxide, Methyl Iodide.

  • Procedure: 2-Thiouracil is dissolved in an aqueous solution of sodium hydroxide. The mixture is cooled in an ice bath, and methyl iodide is added slowly. The reaction is allowed to warm to room temperature and stirred. The resulting solution is then cooled and acidified with glacial acetic acid to precipitate the product.

  • Yield: A yield of approximately 98% has been reported for this reaction.

Step 2: Bromination of 2-(Methylthio)pyrimidin-4(3H)-one

  • General Procedure: The pyrimidinone is dissolved in a suitable solvent, such as acetic acid or dichloromethane. A brominating agent, such as bromine (Br2) or N-bromosuccinimide (NBS), is added portion-wise, often at a controlled temperature. The reaction progress is monitored by techniques like thin-layer chromatography (TLC). Upon completion, the reaction is worked up, which may involve quenching excess bromine, extraction, and purification by crystallization or chromatography.

  • Expected Efficiency: The bromination of the electron-rich pyrimidine ring at the 5-position is generally a high-yielding reaction.

Route 2: Key Steps

Step 1: Synthesis of 5-Bromo-2-thiouracil from 5-Bromouracil

The conversion of a carbonyl group at the 2-position of a pyrimidine to a thiocarbonyl is a standard transformation.

  • General Procedure: 5-Bromouracil is reacted with a thionating agent. Common reagents for this purpose include Lawesson's reagent or phosphorus pentasulfide (P4S10) in a high-boiling solvent like pyridine or dioxane. The reaction mixture is typically heated to drive the reaction to completion. After cooling, the product is isolated by filtration or extraction.

  • Expected Efficiency: Thionation reactions of this type are generally efficient, providing good to excellent yields of the corresponding thiouracil.

Step 2: S-Methylation of 5-Bromo-2-thiouracil

This step is analogous to the first step of Route 1.

  • General Procedure: 5-Bromo-2-thiouracil is dissolved in a basic solution (e.g., aqueous sodium hydroxide). Methyl iodide is then added, and the reaction is stirred until completion. Acidification of the reaction mixture precipitates the final product.

  • Expected Efficiency: S-methylation of thiouracils is a robust and high-yielding reaction.

Conclusion and Recommendations

Both Route 1 and Route 2 present viable pathways for the synthesis of this compound. However, based on the near-quantitative yield reported for the initial S-methylation of 2-thiouracil in Route 1, this pathway is likely to provide a higher overall yield.

For researchers aiming for maximum efficiency in terms of product output, Route 1 is the recommended approach . It is important to note that optimization of the bromination step would be necessary to maximize the overall yield. Route 2 remains a solid alternative, particularly if 5-bromouracil is a more readily available or cost-effective starting material in a specific laboratory setting.

Ultimately, the selection of the optimal synthetic route will depend on a comprehensive evaluation of yield, cost, scalability, and safety protocols within the context of the intended application.

A Comparative Guide to Analytical Methods for the Quantification of 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients and intermediates is critical. This guide provides a comparative overview of potential analytical methods for the validation of 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one, a key heterocyclic compound. Due to the limited availability of publicly validated methods for this specific molecule, this document outlines the most probable and effective techniques, drawing parallels from the analysis of similar pyrimidine derivatives and brominated compounds. The primary methods compared are High-Performance Liquid Chromatography with Ultraviolet (UV) detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Comparison of Key Analytical Methods

The selection of an analytical technique is contingent on factors such as required sensitivity, selectivity, and the nature of the sample matrix. HPLC-UV is a robust and widely accessible method suitable for routine quantification and purity analysis. LC-MS offers superior sensitivity and selectivity, making it the preferred method for trace-level quantification and analysis in complex biological matrices.

Table 1: Comparison of Quantitative Performance for Proposed Analytical Methods

FeatureHPLC-UVLC-MS
Principle Chromatographic separation based on polarity, followed by UV absorbance detection.Chromatographic separation followed by mass-based detection.
Selectivity Good; can separate the analyte from structurally similar impurities.Excellent; highly selective due to mass-based detection and fragmentation patterns.
Sensitivity (LOD/LOQ) Moderate (typically µg/mL to ng/mL).High (typically ng/mL to pg/mL).
Linearity (R²) Typically >0.999Typically >0.999
Accuracy (% Recovery) 98-102%98-102%
Precision (%RSD) < 2%< 5%
Sample Matrix Suitability Bulk material, simple formulations.Complex matrices (e.g., biological fluids), trace analysis.
Cost & Complexity Lower cost, less complex instrumentation.Higher cost, more complex instrumentation and data analysis.

Experimental Protocols

The following are detailed, hypothetical protocols for the quantification of this compound using HPLC-UV and LC-MS. These are intended to serve as a starting point for method development and validation.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is designed for the routine quantification and purity assessment of this compound in bulk or simple formulations.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or a more specific wavelength determined by UV scan).

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of a suitable diluent (e.g., 50:50 Acetonitrile:Water) to obtain a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the diluent to achieve a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

3. Method Validation:

  • Validate the method according to ICH Q2(R1) guidelines for parameters including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).

Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

This method is ideal for the highly sensitive and selective quantification of this compound, particularly in complex matrices.

1. Instrumentation and Chromatographic Conditions:

  • LC-MS System: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A suitable gradient to ensure separation from matrix components (e.g., 5% to 95% B over 5 minutes).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

2. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (to be determined by infusion of a standard).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor and Product Ions: To be determined by direct infusion of a standard solution of this compound. The isotopic pattern of bromine should be considered.

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound and an appropriate internal standard (e.g., a stable isotope-labeled version) in a suitable solvent.

  • Calibration Standards: Prepare calibration standards by spiking known amounts of the analyte and a fixed amount of the internal standard into a blank matrix.

  • Sample Preparation: For complex matrices, a sample extraction step (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) will be necessary to remove interferences.

4. Method Validation:

  • Validate the method according to regulatory guidelines for bioanalytical method validation, including selectivity, sensitivity, matrix effect, linearity, accuracy, precision, and stability.

Visualized Workflows

The following diagrams illustrate the general workflows for the proposed analytical methods.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing start Weighing dissolve Dissolution in Diluent start->dissolve serial_dilute Serial Dilution (Standards) dissolve->serial_dilute Standards sample_prep Sample Dilution dissolve->sample_prep Samples filter Filtration (0.45 µm) serial_dilute->filter sample_prep->filter hplc HPLC System filter->hplc separation C18 Column Separation hplc->separation detection UV Detection (254 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration integration->chromatogram calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Workflow for HPLC-UV analysis.

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing start Weighing & Spiking (IS) extraction Matrix Extraction (e.g., SPE) start->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lcms LC-MS System reconstitution->lcms separation UPLC Column Separation lcms->separation ionization ESI Source separation->ionization detection Mass Detection (MRM) ionization->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Area Ratio (Analyte/IS) integration->chromatogram calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Workflow for LC-MS analysis.

Scrutinizing the Patent Landscape of 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 26, 2025 – An in-depth analysis of the patent literature surrounding 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one (CAS No. 81560-03-4) reveals its established role as a key intermediate in the synthesis of high-value pharmaceutical compounds. This guide provides a comparative overview for researchers, scientists, and drug development professionals, detailing its application and positioning it against alternative synthetic strategies.

I. Patent Landscape Assessment: Not a Novel Entity but a Valuable Building Block

Contrary to being a novel chemical entity, this compound is a known compound cited in multiple patents. Notably, Chinese patent CN107488175A describes a preparation method for this molecule, highlighting its significance as a synthetic precursor. Further investigation indicates its crucial role as an intermediate in the synthesis of Ticagrelor, a potent P2Y12 receptor antagonist used to prevent thrombotic events.

The primary utility of this compound lies in its transformation into key intermediates for the Ticagrelor core structure, particularly derivatives of 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine.

II. Comparative Analysis of Synthetic Intermediates for Ticagrelor

The synthesis of Ticagrelor and its analogues involves the construction of a substituted pyrimidine core. This compound serves as a foundational scaffold for creating more complex pyrimidine derivatives necessary for the final drug substance. Below is a comparison of synthetic routes and intermediates.

Key Intermediates in Ticagrelor Synthesis
IntermediateStarting MaterialKey TransformationReference
4,6-dihydroxy-5-nitro-2-(propylthio)pyrimidine5-nitro-2-thio-barbituric acid sodium salt and bromopropaneS-alkylation[1]
4,6-dichloro-5-nitro-2-(propylthio)pyrimidine4,6-dihydroxy-5-nitro-2-(propylthio)pyrimidineChlorination with POCl₃[1][2]
4,6-dichloro-5-amino-2-(propylthio)pyrimidine4,6-dichloro-5-nitro-2-(propylthio)pyrimidineReduction of the nitro group[2]

III. Experimental Protocols

Synthesis of 4,6-dihydroxy-5-nitro-2-(propylthio)pyrimidine

This procedure involves the S-alkylation of a barbituric acid derivative.

Protocol:

  • Dissolve 5-nitro-2-thio-barbituric acid sodium salt in a mixture of water and methanol.

  • Add bromo-n-propane dropwise at room temperature.

  • After stirring for a short period, slowly add a solution of sodium hydroxide and continue stirring.

  • Upon reaction completion, adjust the pH to 1.8-2.2 with dilute hydrochloric acid.

  • Extract the product with toluene, wash the organic phase, and concentrate under reduced pressure to yield the product.[1]

Synthesis of 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine

This key intermediate is synthesized via chlorination.

Protocol:

  • To a reaction flask, add 4,6-dihydroxy-5-nitro-2-(propylthio)pyrimidine and phosphorus oxychloride.

  • Add N,N-Diisopropylethylamine while maintaining the temperature below 25°C.[1]

  • Alternative methods describe the use of fuming nitric acid for nitration followed by chlorination with phosphorus oxychloride.[3]

IV. Logical Workflow for Ticagrelor Intermediate Synthesis

The following diagram illustrates a common synthetic pathway to a key Ticagrelor intermediate, highlighting the stages where various starting materials can be introduced.

G A 2-Nitro-1,3-malonic acid alkyl ester D 5-Nitro-2-sulfo-barbituric acid A->D B Thiourea B->D C Halogenated propane E 4,6-dihydroxy-5-nitro-2-(propylthio)pyrimidine C->E D->E F 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine E->F

Caption: Synthetic pathway to a key Ticagrelor intermediate.

V. Conclusion

While this compound is not a novel compound, its utility as a versatile intermediate in the synthesis of complex pharmaceuticals like Ticagrelor is well-documented in the patent literature. Understanding the various synthetic routes to key Ticagrelor intermediates allows researchers to evaluate and select the most efficient and cost-effective methods for their specific needs. The choice of starting materials and the optimization of reaction conditions are critical factors in the successful synthesis of these important pharmaceutical building blocks.

References

Safety Operating Guide

Proper Disposal of 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one: A Guide to Safety and Compliance

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential procedural information for the safe handling and disposal of 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one, ensuring the safety of laboratory personnel and adherence to environmental regulations. The following protocols are designed for researchers, scientists, and professionals in drug development. It is crucial to supplement these procedures with a thorough review of your institution's specific Environmental Health and Safety (EHS) guidelines and the material's Safety Data Sheet (SDS) before handling.

Hazard Identification and Safety Summary

This compound is classified as a hazardous substance. Understanding its primary hazards is the first step in safe handling and disposal. The compound poses significant health risks upon exposure.

  • H302: Harmful if swallowed.[1][2]

  • H314: Causes severe skin burns and eye damage.[1][2]

The signal word for this chemical is "Danger." [2] Always consult the Safety Data Sheet for the most comprehensive safety information before beginning any work.

Personal Protective Equipment (PPE)

Strict adherence to PPE requirements is mandatory to prevent exposure when handling this compound for any purpose, including disposal.

  • Eye and Face Protection: Wear chemical safety goggles with side shields or a full-face shield.[1]

  • Hand Protection: Use chemically resistant gloves, such as nitrile rubber. Contaminated gloves must be disposed of immediately after use in accordance with applicable laws and good laboratory practices.[1]

  • Skin and Body Protection: A laboratory coat, long pants, and closed-toe shoes are required to protect against skin contact.[1]

  • Respiratory Protection: All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[1] If engineering controls are insufficient, a full-face particle respirator (type N100 US or P3 EU) may be necessary.[1]

Data Summary Table

The following table summarizes key identification and hazard data for this compound.

PropertyValueSource(s)
CAS Number 14001-67-3[1][2]
Molecular Formula C₅H₅BrN₂S[2]
Molecular Weight 205.08 g/mol [2]
GHS Hazard Statements H302, H314[1][2]
Hazard Class Acute Toxicity 4 (Oral), Skin Corrosion 1B, Eye Damage 1
Storage Class 8A (Combustible, corrosive hazardous materials)

Experimental Protocols: Disposal and Spill Management

Protocol 1: Waste Segregation and Collection

Proper segregation of chemical waste is critical to ensure safe disposal and regulatory compliance. Do not mix this waste with other waste streams unless directed by your EHS department.

  • Unused or Expired Product: Keep the chemical in its original, clearly labeled container.[1] This container should be securely closed and placed in a designated hazardous waste accumulation area.

  • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weighing papers, pipette tips, absorbent pads) must be collected in a dedicated, puncture-resistant, and sealable hazardous waste container.[3][4] The container must be clearly labeled.

  • Liquid Waste:

    • Collect all solutions containing this compound in a designated, leak-proof hazardous waste container.

    • Rinsate from decontaminating glassware should also be collected as hazardous liquid waste. Given its structure as a halogenated organic compound, this waste should be placed in a halogenated organic solvent waste container.[4]

  • Container Labeling: All waste containers must be labeled with the following information:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • A clear indication of the hazards (e.g., "Corrosive," "Harmful if Swallowed").

    • The name and contact information of the generating researcher or laboratory.[3][4]

  • Storage: Store waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.[4] Keep containers tightly closed except when adding waste.[4]

Protocol 2: Accidental Spill Management

In the event of a spill, prompt and safe cleanup is essential.

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated, and if possible, perform cleanup within a chemical fume hood.[1][4]

  • Utilize PPE: Before addressing the spill, don the appropriate PPE as described in Section 2.

  • Contain and Clean:

    • Solid Spills: Carefully sweep or shovel the spilled material into a suitable, closed container for disposal.[1][5] Avoid any actions that could generate dust.[1][5]

    • Liquid Spills: Use an inert, non-combustible absorbent material to contain the spill.

  • Decontaminate: Clean the spill area thoroughly with soap and water. Collect all cleaning materials as contaminated solid waste.

  • Environmental Protection: Do not allow the spilled product or cleaning rinsate to enter drains or sewer systems.[1][6]

Protocol 3: Final Disposal

The final disposal of this compound must be conducted by a licensed and certified hazardous waste disposal company.[1][4]

  • Recommended Method: The standard and recommended method for disposal is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber to neutralize the hazardous combustion byproducts, such as hydrogen bromide gas.[1][4][6]

  • Procedure: Offer surplus and non-recyclable material to a licensed disposal company.[1] This may involve dissolving or mixing the material with a combustible solvent before incineration.[1]

Mandatory Visualizations

The following diagrams illustrate the key decision-making workflows for the proper handling and disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste Waste Generation cluster_disposal Disposal Path start Handling 5-Bromo-2- (methylthio)pyrimidin-4(3H)-one ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood waste_generated Waste Generated fume_hood->waste_generated solid_waste Solid Waste (Gloves, Paper, Tips) waste_generated->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsate) waste_generated->liquid_waste Liquid unused_product Unused/Expired Product waste_generated->unused_product Unused collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Halogenated Liquid Waste Container liquid_waste->collect_liquid collect_original Keep in Original Labeled Container unused_product->collect_original store Store in Designated Secondary Containment Area collect_solid->store collect_liquid->store collect_original->store disposal_co Arrange Pickup by Licensed Hazardous Waste Company store->disposal_co

Caption: Workflow for waste segregation and disposal of this compound.

G spill Spill Occurs assess Assess Situation & Ensure Ventilation spill->assess ppe Don Full PPE assess->ppe is_solid Is Spill Solid? ppe->is_solid sweep Sweep into Closed Container (Avoid Dust) is_solid->sweep Yes absorb Absorb with Inert Material is_solid->absorb No decon Decontaminate Area with Soap & Water sweep->decon absorb->decon collect Collect Cleanup Materials as Hazardous Waste decon->collect end Dispose via EHS collect->end

Caption: Step-by-step decision workflow for managing a spill of the compound.

References

Essential Safety and Operational Guide for 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one (CAS No. 14001-67-3). Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that can cause severe skin burns, eye damage, and is harmful if swallowed.[1][2] A comprehensive personal protective equipment (PPE) plan is mandatory for handling this compound.

PPE CategoryItemSpecifications & Best PracticesRationale
Eye/Face Safety Goggles & Face ShieldWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3][4] A face shield should be worn over safety glasses for splash hazards.[3]To protect against splashes and accidental contact with the eyes.[5]
Skin Chemical-Resistant Gloves & Laboratory CoatHandle with chemical-impermeable gloves (e.g., nitrile) inspected prior to use.[3][4] Wear a fire/flame resistant and impervious lab coat, fully buttoned with long sleeves.[4][5]To protect the skin from burns and contamination.[6]
Respiratory RespiratorUse a full-face particle respirator type N100 (US) or type P3 (EN 143) respirator cartridges if ventilation is inadequate or as a backup to engineering controls.[1][7]To prevent inhalation of harmful dust or aerosols.[6]
General Lab Attire Long Pants & Closed-Toe ShoesStandard laboratory practice to protect exposed skin.[5]To prevent accidental skin contact.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is crucial for the safe handling of this compound.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[8] The container should be kept tightly closed.[8][9]

  • Segregation: Store separately from incompatible materials such as strong oxidizing agents, strong acids, alkalis, and reducing agents.[6][8]

Preparation and Handling
  • Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[8][10]

  • PPE: Before handling, don all required PPE as specified in the table above.

  • Weighing and Transfer: Handle the solid compound carefully to avoid creating dust.[5][9] Use non-sparking tools.[4]

  • Handwashing: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3][5]

Spill Management
  • Minor Spills:

    • Alert personnel in the immediate area.

    • If flammable, extinguish all ignition sources.[8]

    • Wearing appropriate PPE, cover the spill with an inert absorbent material.

    • Carefully collect the absorbed material into a labeled hazardous waste container.[8]

    • Clean the spill area with a suitable solvent, followed by soap and water.[11]

  • Major Spills:

    • Evacuate the area immediately.

    • Contact your institution's Environmental Health and Safety (EHS) department.

Disposal Plan: Waste Management Protocol

Proper disposal is critical to prevent environmental contamination.

  • Waste Segregation: All waste containing this compound, including contaminated lab supplies (e.g., gloves, filter paper), must be collected in a designated and clearly labeled hazardous waste container.[8][11]

  • Container Management:

    • Use a compatible and sealable container for waste collection.[11]

    • Keep the waste container tightly closed except when adding waste.[11]

    • Store the hazardous waste container in a designated and secure location, preferably with secondary containment.[11]

  • Final Disposal:

    • Disposal must be handled by a licensed hazardous waste disposal company.[11]

    • Do not dispose of this chemical down the drain or in regular trash.[9][11]

    • The recommended disposal method for halogenated organic compounds is incineration in a chemical incinerator with an afterburner and scrubber.[11]

Experimental Workflow

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response Inspect Container Inspect Container Don PPE Don PPE Inspect Container->Don PPE Work in Fume Hood Work in Fume Hood Don PPE->Work in Fume Hood Weigh Compound Weigh Compound Work in Fume Hood->Weigh Compound Proceed to handling Perform Experiment Perform Experiment Weigh Compound->Perform Experiment Decontaminate Glassware Decontaminate Glassware Perform Experiment->Decontaminate Glassware Experiment complete Spill Occurs Spill Occurs Perform Experiment->Spill Occurs Potential Hazard Segregate Waste Segregate Waste Decontaminate Glassware->Segregate Waste Dispose via EHS Dispose via EHS Segregate Waste->Dispose via EHS Evacuate Area Evacuate Area Spill Occurs->Evacuate Area Notify EHS Notify EHS Evacuate Area->Notify EHS Contain Spill (if safe) Contain Spill (if safe) Evacuate Area->Contain Spill (if safe)

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.